molecular formula C6H7N3O2 B1267478 4-Amino-2-methylpyrimidine-5-carboxylic acid CAS No. 769-52-8

4-Amino-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B1267478
CAS No.: 769-52-8
M. Wt: 153.14 g/mol
InChI Key: BAHPFHNUYPSRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403213. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHPFHNUYPSRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323159
Record name 4-amino-2-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-52-8
Record name 4-Amino-2-methyl-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 403213
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 769-52-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-2-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-methylpyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling 4-Amino-2-methylpyrimidine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methylpyrimidine-5-carboxylic acid, a substituted pyrimidine, holds significance as a metabolite of thiamine (Vitamin B1). This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and synthesis. While the precise initial discovery is not extensively documented in readily available literature, its identification as a thiamine metabolite has been a key aspect of its scientific history. This document outlines a plausible synthetic pathway based on established pyrimidine synthesis methodologies from the early 20th century, a period marked by significant advancements in heterocyclic chemistry driven by vitamin research.

Introduction: Discovery and Historical Context

The history of this compound is intrinsically linked to the study of thiamine. While a singular "discovery" paper for this specific carboxylic acid is not prominently cited in historical records, its identification emerged from the broader investigation into the structure, function, and metabolism of Vitamin B1. Early to mid-20th-century research focused on elucidating the chemical nature of vitamins and their breakdown products in biological systems. It is within this context that this compound was identified as a metabolite of thiamine, particularly in studies involving rat urine.[1]

The synthesis of pyrimidine derivatives was a focal point of organic chemistry in the early 1900s, with significant contributions from researchers like Ballard and Johnson, who developed methods for preparing various pyrimidine-5-carboxylic acids.[2] These foundational synthetic strategies laid the groundwork for accessing a wide array of substituted pyrimidines, including the subject of this guide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇N₃O₂PubChem[3]
Molecular Weight 153.14 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 769-52-8PubChem[3]
Physical Form SolidSigma-Aldrich[4]
Purity 95%Sigma-Aldrich[4]
Storage Temperature Room TemperatureSigma-Aldrich[4]
InChI Key BAHPFHNUYPSRBK-UHFFFAOYSA-NPubChem[3]
SMILES CC1=NC=C(C(=N1)N)C(=O)OPubChem[3]

Synthesis and Experimental Protocols

While the original publication detailing the first synthesis of this compound is not readily apparent, a plausible and historically relevant synthetic route can be derived from established methods for pyrimidine synthesis. The following protocol is a representative example based on the condensation of a β-dicarbonyl compound or its equivalent with an amidine, a common strategy in pyrimidine chemistry.

Plausible Synthetic Pathway

A logical synthetic approach involves the cyclocondensation of ethyl 2-cyano-3-oxobutanoate with acetamidine. The subsequent hydrolysis of the resulting ethyl 4-amino-2-methylpyrimidine-5-carboxylate would yield the desired carboxylic acid.

Synthesis_Pathway A Ethyl 2-cyano-3-oxobutanoate C Ethyl 4-amino-2-methylpyrimidine-5-carboxylate A->C Cyclocondensation B Acetamidine B->C D This compound C->D Hydrolysis

Caption: Plausible synthesis of this compound.

Detailed Experimental Protocol (Hypothesized)

Step 1: Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

  • Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal (1 equivalent) in absolute ethanol, add ethyl 2-cyano-3-oxobutanoate (1 equivalent).

  • Addition of Acetamidine: To the resulting solution, add acetamidine hydrochloride (1 equivalent).

  • Reflux: Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then triturated with water and the resulting solid is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to afford ethyl 4-amino-2-methylpyrimidine-5-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Suspend ethyl 4-amino-2-methylpyrimidine-5-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heating: Heat the mixture at reflux until the ester is completely hydrolyzed (typically 2-4 hours), as monitored by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 3-4.

  • Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Biological Significance

The primary known biological role of this compound is as a metabolite of thiamine (Vitamin B1). Thiamine is an essential nutrient that, in its active form thiamine pyrophosphate (TPP), acts as a coenzyme in several crucial enzymatic reactions in carbohydrate and amino acid metabolism. The metabolic breakdown of thiamine leads to the formation of various pyrimidine and thiazole derivatives, including this compound, which are then excreted.

Thiamine_Metabolism Thiamine Thiamine (Vitamin B1) Metabolism Metabolic Processes Thiamine->Metabolism Metabolite This compound Metabolism->Metabolite Excretion Excretion (Urine) Metabolite->Excretion

Caption: Role as a thiamine metabolite.

Conclusion

This compound is a molecule of interest primarily due to its connection to thiamine metabolism. While its initial synthesis is not prominently documented, established methodologies in pyrimidine chemistry provide a clear and plausible route for its preparation. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, biochemistry, and drug development who may be interested in this and related pyrimidine derivatives. Further investigation into its potential biological activities beyond being a metabolite may reveal new applications for this compound.

References

An In-depth Technical Guide on the Core Chemical Properties of 4-Amino-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylpyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, its synthesis, and its role in biological pathways. This document is intended to serve as a valuable resource for researchers and scientists working with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 769-52-8[1]
Molecular Formula C₆H₇N₃O₂[1][2]
Molecular Weight 153.14 g/mol [1][2]
Appearance Solid[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Spectral Data

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton, the methyl protons, the amine protons, and the carboxylic acid proton. The aromatic proton on the pyrimidine ring would likely appear as a singlet in the downfield region. The methyl group protons would also be a singlet, typically in the upfield region. The amine (NH₂) protons may appear as a broad singlet, and the carboxylic acid (COOH) proton would be a broad singlet at a significantly downfield chemical shift.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The four carbons of the pyrimidine ring will have characteristic shifts, and the methyl carbon will be the most upfield signal.

FTIR Spectroscopy (Predicted)

The infrared spectrum will be characterized by absorption bands corresponding to the various functional groups:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • N-H stretch (amine): Two sharp peaks in the region of 3500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

  • C-H stretch (methyl and aromatic): Peaks in the 3100-2850 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 153. Key fragmentation patterns would likely involve the loss of water (M-18), the carboxyl group (M-45), and other small neutral molecules.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 4-amino-2-methylpyrimidine-5-carboxylate.

Reaction:

G Ester Ethyl 4-amino-2-methylpyrimidine-5-carboxylate Acid This compound Ester->Acid Hydrolysis Reagents NaOH (aq), Heat

Caption: Synthetic route to the target compound.

Detailed Protocol:

  • Dissolution: Dissolve ethyl 4-amino-2-methylpyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: After completion of the reaction, cool the mixture to room temperature and carefully acidify with a suitable acid (e.g., 1 M HCl) to a pH of approximately 4-5.

  • Precipitation and Isolation: The product, this compound, will precipitate out of the solution as a solid.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.

Analytical Workflow

The identity and purity of the synthesized this compound can be confirmed using a standard analytical workflow.

G Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC HPLC HPLC Analysis (Purity & Quantification) TLC->HPLC NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR FTIR FTIR Spectroscopy (Functional Group ID) NMR->FTIR MS Mass Spectrometry (Molecular Weight Confirmation) FTIR->MS End Characterized Product MS->End

Caption: Analytical workflow for characterization.

Biological Role: Thiamine Degradation Pathway

This compound is a known metabolite of thiamine (Vitamin B1) in some organisms, including rats.[4] It is formed through the degradation of the thiamine molecule. The pyrimidine moiety of thiamine can be salvaged and re-utilized in some biological systems. The pathway below illustrates the degradation of thiamine to its pyrimidine and thiazole components.

G Thiamine Thiamine Vitamin B1 Thiaminase Thiaminase Thiamine->Thiaminase Pyrimidine 4-Amino-5-hydroxymethyl-2-methylpyrimidine Thiaminase->Pyrimidine Thiazole 4-Methyl-5-(2-hydroxyethyl)thiazole Thiaminase->Thiazole Oxidation Oxidation Pyrimidine->Oxidation CarboxylicAcid This compound Oxidation->CarboxylicAcid

Caption: Thiamine degradation pathway.

Conclusion

References

Spectroscopic Profile of 4-Amino-2-methylpyrimidine-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-Amino-2-methylpyrimidine-5-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on its chemical structure, alongside standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₇N₃O₂[1]

  • Molecular Weight: 153.14 g/mol [1]

  • CAS Number: 769-52-8[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Singlet1HPyrimidine C6-H
~7.5Broad Singlet2H-NH₂
~2.4Singlet3H-CH₃
~12.5Broad Singlet1H-COOH
Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~168-COOH
~165Pyrimidine C4-NH₂
~160Pyrimidine C2-CH₃
~158Pyrimidine C6
~108Pyrimidine C5-COOH
~25-CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (Amine)
3300-2500Very BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1650StrongN-H bend (Amine)
1600-1450Medium-StrongAromatic C=C and C=N stretch
~1250MediumC-O stretch (Carboxylic Acid)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
153[M]⁺ (Molecular Ion)
136[M-NH₃]⁺
108[M-COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to the DMSO-d₆ lock signal.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 16 ppm.

    • Use a 90° pulse and an acquisition time of at least 2 seconds.

    • Set the relaxation delay to 5 seconds to ensure full relaxation of all protons, including the carboxylic acid proton.

    • Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A relaxation delay of 2-5 seconds is typically used.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signals at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction:

    • For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization (Electron Ionization - EI):

    • The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV).

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis A Compound Synthesis and Purification B Sample Preparation A->B C NMR Spectroscopy (¹H, ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Data Acquisition C->F D->F E->F G Data Processing and Analysis F->G H Structural Elucidation G->H I Purity Assessment G->I J Technical Report H->J I->J

Caption: General workflow for spectroscopic analysis.

References

Theoretical and Computational Elucidation of 4-Amino-2-methylpyrimidine-5-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the characterization of 4-Amino-2-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document outlines the application of Density Functional Theory (DFT) for geometry optimization and the calculation of electronic and spectroscopic properties. Furthermore, it explores the use of molecular docking simulations to predict binding affinities and interactions with biological targets. This guide serves as a valuable resource for researchers engaged in the rational design and development of novel therapeutic agents based on the pyrimidine scaffold.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] this compound, with its distinct arrangement of amino, methyl, and carboxylic acid functional groups, presents a unique scaffold for the development of targeted therapeutics. Computational and theoretical studies are instrumental in understanding the structure-activity relationships of such molecules at the atomic level, thereby guiding synthetic efforts and accelerating the drug discovery process.

This whitepaper details the key computational techniques utilized to investigate the properties of this compound. These methods include quantum chemical calculations to determine its stable conformation, electronic structure, and vibrational frequencies, as well as molecular docking studies to explore its potential interactions with protein targets.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[2][3] It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.

Experimental Protocol: Geometry Optimization and Frequency Calculations

  • Initial Structure Preparation: The 3D structure of this compound is constructed using molecular modeling software. The IUPAC name is this compound and its canonical SMILES is CC1=NC=C(C(=N1)N)C(=O)O.[4]

  • Computational Method: Geometry optimization and vibrational frequency calculations are performed using a DFT method, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5]

  • Basis Set: A suitable basis set, for instance, 6-311++G(d,p), is selected to provide a good description of the electronic wavefunctions.[5]

  • Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, with water as the solvent.

  • Output Analysis: The output files are analyzed to obtain the optimized molecular geometry, vibrational frequencies, and thermodynamic properties. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Computational Workflow for DFT Analysis

DFT Workflow A Initial Molecular Structure B DFT Calculation (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Analysis of Results D->E F Optimized Geometry E->F G Vibrational Frequencies E->G H Electronic Properties E->H

Caption: A generalized workflow for DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule.[6] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.[6]

Data Presentation: Electronic Properties

ParameterValue (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV
Electronegativity3.85 eV
Chemical Hardness2.65 eV

Note: These values are illustrative and would be calculated from the DFT output.

HOMO-LUMO Interaction Diagram

HOMO_LUMO cluster_0 Molecule A cluster_1 Molecule B HOMO_A HOMO LUMO_B LUMO HOMO_A->LUMO_B Electron Donation LUMO_A LUMO HOMO_B HOMO HOMO_B->LUMO_A Back-donation

Caption: HOMO-LUMO interactions between two molecules.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis, based on DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule.[5] These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. The C=O stretching frequency of the carboxylic acid is a particularly informative vibrational mode.[7]

Data Presentation: Calculated Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹) (Illustrative)
N-H Stretch (Amino)3450
C-H Stretch (Methyl)2980
C=O Stretch (Carboxylic Acid)1720
C=N Stretch (Pyrimidine Ring)1650
C=C Stretch (Pyrimidine Ring)1580

Note: These are illustrative frequencies. Actual values would be obtained from DFT frequency calculations.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9][10] It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Experimental Protocol: Molecular Docking

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is optimized using DFT as described previously.

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to perform the docking calculations.[11] The program explores different conformations and orientations of the ligand within the active site and scores them based on a scoring function.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding affinity.

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation A Obtain Protein Structure (PDB) B Remove Water & Heteroatoms A->B C Add Hydrogens B->C E Define Binding Site (Grid Box) C->E D Optimize Ligand Geometry (DFT) D->E F Perform Docking (e.g., AutoDock Vina) E->F G Analyze Docking Poses F->G H Binding Affinity & Interactions G->H

Caption: A standard workflow for molecular docking studies.

Data Presentation: Molecular Docking Results (Illustrative)

Target ProteinBinding Affinity (kcal/mol)Interacting Residues
Protein Kinase X-7.5LYS78, GLU95, ASP145
Dihydrofolate Reductase-8.2ILE7, ALA9, SER59

Note: This table presents hypothetical docking results for illustrative purposes.

Conclusion

The theoretical and computational approaches outlined in this guide provide a robust framework for the in-depth characterization of this compound. DFT calculations offer valuable insights into its structural, electronic, and vibrational properties, while molecular docking simulations can elucidate its potential as a ligand for various biological targets. The integration of these computational methods is a cornerstone of modern drug discovery, enabling the rational design of more effective and selective therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage these powerful tools in their exploration of pyrimidine-based compounds.

References

The Role of 4-Amino-2-methylpyrimidine-5-carboxylic Acid and its Precursors in the Thiamine Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (Vitamin B1) is an essential cofactor for all living organisms, playing a critical role in carbohydrate and amino acid metabolism. Its biosynthesis is a complex process involving the separate synthesis of a pyrimidine and a thiazole moiety, which are subsequently coupled. This technical guide provides an in-depth exploration of the pyrimidine branch of the thiamine biosynthesis pathway, with a particular focus on the established precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), and its phosphorylated derivatives. While 4-Amino-2-methylpyrimidine-5-carboxylic acid is not a direct intermediate in the de novo synthesis of thiamine, this guide will also touch upon its probable role as a metabolic byproduct or a synthetic analog used in the study of this vital pathway. We will delve into the enzymatic conversions, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Introduction to Thiamine Biosynthesis

Thiamine pyrophosphate (TPP) is the biologically active form of thiamine. The biosynthesis of thiamine proceeds through two distinct branches that converge to form thiamine monophosphate (ThMP), which is then pyrophosphorylated to TPP. The two precursor moieties are:

  • The pyrimidine moiety: 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP).

  • The thiazole moiety: 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (Thz-P).

This guide will focus on the biosynthesis of the pyrimidine moiety, a pathway that is a potential target for the development of novel antimicrobial agents.

The Pyrimidine Branch of Thiamine Biosynthesis

The synthesis of the pyrimidine precursor of thiamine, HMP-P, is a fascinating and complex process that differs between prokaryotes and eukaryotes.

In Bacteria and Plants

In bacteria such as Escherichia coli and in plants, the pyrimidine ring is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in the de novo purine biosynthesis pathway.[1][2] This conversion is catalyzed by the enzyme phosphomethylpyrimidine synthase (ThiC) , a radical S-adenosylmethionine (SAM) enzyme.[3][4] The reaction is a complex rearrangement where the imidazole ring of AIR is converted into the pyrimidine ring of HMP-P.

The resulting 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) is then phosphorylated by hydroxymethylpyrimidine/phosphomethylpyrimidine kinase (ThiD) to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP).[5][6] This pyrophosphorylated form is the substrate for the subsequent coupling reaction with the thiazole moiety.

In Fungi

In fungi, such as Saccharomyces cerevisiae, the biosynthesis of the pyrimidine moiety follows a different path, utilizing intermediates from the biosynthesis of pyridoxine (vitamin B6).

The Role of this compound

Current scientific literature does not support a direct role for this compound as an intermediate in the de novo biosynthesis of thiamine. Instead, its presence is likely attributable to:

  • Metabolic Degradation: It may be a catabolic product of thiamine or its pyrimidine precursor, HMP. Thiamine and its constituents can be degraded by various enzymes, and the oxidation of the hydroxymethyl group of HMP to a carboxylic acid is a plausible metabolic step.

  • Thiamine Salvage Pathways: Some organisms possess salvage pathways to recycle thiamine and its precursors from the environment or from cellular degradation.[1][5] While not explicitly detailed as a central intermediate, the carboxylic acid derivative could potentially be part of such a salvage or degradation-reutilization loop.

  • Synthetic Analog: this compound and its derivatives are used in research as probes and inhibitors to study the enzymes of the thiamine biosynthesis pathway. For instance, analogs of HMP can act as competitive inhibitors of the enzymes involved in the pathway.[7]

Key Enzymes of the Pyrimidine Branch

Phosphomethylpyrimidine Synthase (ThiC)
  • EC Number: 4.1.99.17[4]

  • Function: Catalyzes the conversion of 5-aminoimidazole ribotide (AIR) to 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[3]

  • Cofactors: Requires S-adenosylmethionine (SAM) and a [4Fe-4S] cluster.[3]

Hydroxymethylpyrimidine/phosphomethylpyrimidine Kinase (ThiD)
  • EC Numbers: 2.7.1.49 (HMP kinase activity) and 2.7.4.7 (HMP-P kinase activity).[6]

  • Function: A bifunctional enzyme that catalyzes the ATP-dependent phosphorylation of HMP to HMP-P and HMP-P to HMP-PP.[8]

  • Substrates: ATP, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), and 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).

Quantitative Data

The following table summarizes available kinetic data for the key enzymes in the pyrimidine branch of thiamine biosynthesis in E. coli.

EnzymeSubstrateKm (μM)kcat (min-1)Reference(s)
ThiC S-adenosylmethionine (SAM)170.14[9]
ThiD 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP)110-[10]
ThiD Pyridoxine66-[10]

Note: Kinetic data for enzymes can vary depending on the experimental conditions (pH, temperature, buffer composition).

Experimental Protocols

Purification of Recombinant E. coli ThiD

This protocol describes the purification of the bifunctional enzyme ThiD from an overexpressing E. coli strain.

  • Cell Lysis: Resuspend E. coli cells overexpressing ThiD in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the cell lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate. The fraction containing ThiD activity is collected by centrifugation and redissolved in a minimal volume of buffer.

  • Ion-Exchange Chromatography: Load the redissolved protein onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with a low-salt buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

  • Affinity Chromatography (Optional): If the enzyme is expressed with a tag (e.g., His-tag), perform affinity chromatography (e.g., Ni-NTA agarose) for further purification.

  • Size-Exclusion Chromatography: As a final polishing step, apply the partially purified protein to a size-exclusion chromatography column (e.g., Superdex 200) to separate proteins based on their molecular weight.

  • Purity Analysis: Assess the purity of the final protein preparation by SDS-PAGE.

Activity Assay for ThiC (Phosphomethylpyrimidine Synthase)

This assay measures the formation of HMP-P from AIR.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl pH 8.0), a reducing agent (e.g., sodium dithionite), S-adenosylmethionine (SAM), and the substrate 5-aminoimidazole ribotide (AIR).

  • Enzyme Addition: Initiate the reaction by adding purified and reconstituted ThiC enzyme. The reconstitution of the [4Fe-4S] cluster is crucial for activity.[11]

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

  • Product Detection (HPLC-based):

    • The product, HMP-P, is not easily detectable by UV-Vis. A common method involves converting HMP-P to a fluorescent derivative.

    • Enzymatically convert the HMP-P product to thiamine monophosphate (ThMP) using the enzymes ThiD and ThiE, and the thiazole precursor Thz-P.

    • Oxidize ThMP to the highly fluorescent thiochrome-monophosphate using a reagent like potassium ferricyanide in alkaline conditions.

    • Separate and quantify the thiochrome derivative by reverse-phase HPLC with fluorescence detection (Excitation: ~365 nm, Emission: ~435 nm).[12]

HPLC Analysis of Thiamine Precursors

This method allows for the separation and quantification of pyrimidine and thiazole precursors.

  • Sample Preparation: Extract metabolites from cell lysates or reaction mixtures using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water). Centrifuge to remove precipitates.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase HPLC column.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector to monitor the pyrimidine and thiazole compounds at their respective maximum absorbance wavelengths. For higher sensitivity and specificity, couple the HPLC system to a mass spectrometer (LC-MS).

  • Quantification: Use external standards of known concentrations for each analyte to generate a calibration curve for accurate quantification.

Visualizing the Pathways and Workflows

Thiamine Biosynthesis - Pyrimidine Branch (Bacterial)

Thiamine_Biosynthesis_Pyrimidine_Branch AIR 5-Aminoimidazole Ribotide (AIR) ThiC ThiC (Phosphomethylpyrimidine Synthase) AIR->ThiC + SAM HMP_P 4-Amino-5-hydroxymethyl- 2-methylpyrimidine Phosphate (HMP-P) ThiD ThiD (Hydroxymethylpyrimidine Kinase) HMP_P->ThiD + ATP HMP_PP 4-Amino-5-hydroxymethyl- 2-methylpyrimidine Pyrophosphate (HMP-PP) ThiE ThiE (Thiamine Phosphate Synthase) HMP_PP->ThiE ThMP Thiamine Monophosphate (ThMP) Thz_P Thiazole Phosphate (Thz-P) Thz_P->ThiE ThiC->HMP_P ThiD->HMP_PP ThiE->ThMP

Caption: Bacterial biosynthesis of the pyrimidine moiety of thiamine.

Thiamine Salvage Pathway Involving Pyrimidine Moiety

Thiamine_Salvage_Pathway Thiamine Thiamine Thiaminase Thiaminase II (or base degradation) Thiamine->Thiaminase Hydrolysis Formylaminopyrimidine N-formyl-4-amino-5-aminomethyl- 2-methylpyrimidine Deformylase Deformylase (YlmB) Formylaminopyrimidine->Deformylase Aminopyrimidine 4-amino-5-aminomethyl- 2-methylpyrimidine Hydrolysis Hydrolysis (TenA) Aminopyrimidine->Hydrolysis HMP 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) ThiD_salvage ThiD HMP->ThiD_salvage + ATP HMP_P HMP-P To_De_Novo To De Novo Pathway HMP_P->To_De_Novo Thiaminase->Formylaminopyrimidine Deformylase->Aminopyrimidine Hydrolysis->HMP ThiD_salvage->HMP_P

Caption: A bacterial salvage pathway for the pyrimidine moiety of thiamine.

Experimental Workflow for ThiC Activity Assay

ThiC_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_derivatization Derivatization cluster_analysis Analysis Reaction_Mix Prepare Reaction Mixture (Buffer, Dithionite, SAM, AIR) Add_Enzyme Add Reconstituted ThiC Reaction_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Quench Quench Reaction Incubate->Quench Enzymatic_Conversion Convert HMP-P to ThMP (ThiD, ThiE, Thz-P) Quench->Enzymatic_Conversion Oxidation Oxidize to Thiochrome-MP (Potassium Ferricyanide) Enzymatic_Conversion->Oxidation HPLC Reverse-Phase HPLC Oxidation->HPLC Fluorescence Fluorescence Detection (Ex: 365 nm, Em: 435 nm) HPLC->Fluorescence Quantification Quantify Product Fluorescence->Quantification

Caption: Workflow for the activity assay of phosphomethylpyrimidine synthase (ThiC).

Conclusion

The biosynthesis of the pyrimidine moiety of thiamine is a well-conserved and essential pathway in many organisms, making its enzymes attractive targets for antimicrobial drug development. This guide has provided a comprehensive overview of this pathway, focusing on the roles of 4-amino-5-hydroxymethyl-2-methylpyrimidine and its phosphorylated derivatives. While this compound does not appear to be a direct intermediate in the primary biosynthetic route, its potential role as a metabolite or a research tool warrants further investigation. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug discovery, facilitating further exploration of this fundamental metabolic process.

References

An In-depth Technical Guide on the Biological Precursors and Derivatives of 4-Amino-2-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological precursors and derivatives of 4-Amino-2-methylpyrimidine-5-carboxylic acid, a key metabolite of thiamine (Vitamin B1). This document details its biosynthetic origins, explores its synthetic derivatives, and provides relevant experimental protocols and quantitative data to support further research and development in this area.

Biological Precursors and Biosynthesis

This compound is recognized as a metabolic breakdown product of thiamine. Its direct biological precursor is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a crucial intermediate in the de novo biosynthesis of thiamine. The conversion of HMP to the carboxylic acid involves the oxidation of the hydroxymethyl group. While the specific enzyme responsible for this two-step oxidation (alcohol to aldehyde, then aldehyde to carboxylic acid) in thiamine metabolism has not been definitively characterized, it is likely catalyzed by a class of NAD(P)+-dependent oxidoreductases, such as alcohol dehydrogenases and aldehyde dehydrogenases.

The biosynthesis of HMP itself varies across different organisms. In bacteria, HMP pyrophosphate (HMP-PP) is synthesized from 5-aminoimidazole ribotide (AIR), a purine biosynthesis precursor, by the enzyme phosphomethylpyrimidine synthase. In yeast, the pathway to HMP-P involves metabolites of histidine and pyridoxine.

Signaling Pathway: Thiamine Metabolism to this compound

thiamine_metabolism thiamine Thiamine (Vitamin B1) hmp 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) thiamine->hmp Degradation aldehyde 4-Amino-2-methyl- 5-formylpyrimidine (Aldehyde Intermediate) hmp->aldehyde Oxidation (Alcohol Dehydrogenase - putative) carboxylic_acid 4-Amino-2-methylpyrimidine- 5-carboxylic acid aldehyde->carboxylic_acid Oxidation (Aldehyde Dehydrogenase - putative)

Thiamine degradation pathway leading to this compound.

Biological Derivatives and Their Synthesis

Several derivatives of the 4-amino-2-methylpyrimidine core have been synthesized to explore their biological activities. Key derivatives include those with modifications at the 5-position, such as the nitrile and aminomethyl analogs.

4-Amino-2-methylpyrimidine-5-carbonitrile

This derivative is a key intermediate for the synthesis of other 5-substituted pyrimidines. It can be synthesized through a multi-component reaction.

Quantitative Data: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile Derivatives

ProductR1R2Yield (%)Reference
4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrilePhenylPhenyl78[1]
2,4-Diamino-6-phenyl-5-pyrimidinecarbonitrileAminoPhenyl85[1]
4-Amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrilePhenyl4-Methylphenyl82[1]
4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrilePhenyl2-Thienyl75[1]
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrilePhenyl4-Chlorophenyl80[1]
4-Amino-5-aminomethyl-2-methylpyrimidine

This compound is another important derivative with potential biological applications. It can be synthesized from the corresponding 5-carbonitrile derivative by reduction.

Experimental Workflow: Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine

synthesis_workflow start Starting Materials: Malononitrile, Aldehyde, Amidine Hydrochloride reaction1 Three-Component Reaction (e.g., in water at reflux with NaOAc) start->reaction1 intermediate 4-Amino-2-methylpyrimidine- 5-carbonitrile reaction1->intermediate reaction2 Reduction (e.g., Hydrogenation with Raney Nickel) intermediate->reaction2 product 4-Amino-5-aminomethyl- 2-methylpyrimidine reaction2->product

General workflow for the synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine.

Experimental Protocols

Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile[1]

Materials:

  • Benzaldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Benzamidine hydrochloride (2 mmol)

  • Sodium acetate (2 mmol)

  • Ethanol (5 mL)

  • Water (50 mL)

Procedure:

  • A mixture of benzaldehyde, malononitrile, benzamidine hydrochloride, and sodium acetate in water and ethanol is refluxed with stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using n-hexane/ethyl acetate as an eluent.

  • After the reaction is complete, the mixture is cooled.

  • The precipitated product is filtered and recrystallized from ethanol to yield white crystals of 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.

Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine[2]

Materials:

  • 4-Amino-5-cyano-2-methylpyrimidine

  • Raney Nickel (modified, wet)

  • Saturated methanolic ammonia

  • Hydrogen gas

Procedure:

  • In an autoclave, a mixture of 4-amino-5-cyano-2-methylpyrimidine, wet modified Raney Nickel, and a saturated methanol solution of ammonia is prepared.

  • The mixture is heated to 100°C and stirred for 5 hours under 4 MPa hydrogen pressure.

  • After cooling to room temperature, the mixture is filtered.

  • The filtrate is concentrated to obtain 4-amino-5-aminomethyl-2-methylpyrimidine as a white solid.

HPLC Analysis of Thiamine and its Metabolites[3][4][5][6][7]

Sample Preparation (Whole Blood): [2]

  • Combine 0.2 mL of whole blood with 0.2 mL of 0.2 mol/L, pH 4.5 potassium acetate and 0.2 mL of 10% trichloroacetic acid (TCA).

  • Let the mixture stand for 10 minutes at room temperature.

  • Centrifuge at 12,000 rpm for 5 minutes to obtain a clear supernatant.

  • Mix 0.2 mL of the supernatant with 0.03 mL of 4 mol/L sodium acetate.

  • Add 0.02 mL of cyanogen bromide followed by 0.02 mL of 2 mol/L NaOH for pre-column derivatization to thiochrome.

Chromatographic Conditions (Example): [2]

  • Column: Polyamino-filled HPLC column (e.g., Asahipack NH2P-50 4E).

  • Mobile Phase: Isocratic elution with 90 mmol/L, pH 8.6 phosphate buffer-acetonitrile mixture (40:60, v/v).

  • Flow Rate: 1.2 mL/min.

  • Temperature: 40°C.

  • Detection: Fluorescence detector with excitation at 375 nm and emission at 430 nm.

Biological Activities of Derivatives

While comprehensive biological activity data for derivatives of this compound are not extensively available in the public domain, related pyrimidine structures have shown interesting pharmacological properties. For instance, various substituted pyrimidines have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents[3]. Thieno[2,3-d]pyrimidine-6-carboxylate derivatives have demonstrated potent inhibitory activity against Aurora kinases, which are involved in cell cycle regulation and are targets for cancer therapy.

Quantitative Data: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundTargetIC50 (nM)Reference
Thienopyrimidine derivative 1Aurora B kinase0.2[4]
Thienopyrimidine derivative 2Aurora B kinase3.8[4]

This data on related heterocyclic systems suggests that the this compound scaffold could be a valuable starting point for the design of novel therapeutic agents. Further derivatization and biological screening are warranted to explore the full potential of this compound class.

References

In-Depth Technical Guide: Solubility and Stability of 4-Amino-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative solubility and stability data for 4-Amino-2-methylpyrimidine-5-carboxylic acid is limited. This guide provides a comprehensive framework based on the known properties of structurally related pyrimidine carboxylic acids and established analytical methodologies. The experimental protocols and data herein should serve as a foundation for designing specific studies for this compound.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and chemical research due to its structural motifs, which are present in numerous biologically active molecules. A thorough understanding of its solubility and stability is paramount for its application in drug discovery and development, informing formulation strategies, storage conditions, and analytical method development. This technical guide outlines the anticipated solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.

Physicochemical Properties

Solubility Profile

The solubility of a compound is a critical factor in its bioavailability and formulation. The following sections detail expected solubility characteristics and methods for their determination.

Anticipated Solubility

Based on data for similar pyrimidine carboxylic acids, this compound is expected to exhibit limited solubility in non-polar organic solvents and higher solubility in polar aprotic solvents and aqueous solutions, particularly at pH values away from its isoelectric point.

To provide a contextual reference, the table below summarizes the reported solubility of related pyrimidine carboxylic acids in various common solvents.

Table 1: Solubility of Related Pyrimidine Carboxylic Acids in Various Solvents

CompoundSolventSolubility (mg/mL)Reference
Pyrimidine-4-carboxylic acidEthanol~0.25[1]
Pyrimidine-4-carboxylic acidDMSO~20[1]
Pyrimidine-4-carboxylic acidDimethylformamide (DMF)~2[1]
Pyrimidine-4-carboxylic acidPBS (pH 7.2)~1[1]
Pyrimidine-2-carboxylic acidEthanolSoluble[2]
Pyrimidine-2-carboxylic acidDMSOSoluble[2]
Pyrimidine-2-carboxylic acidDimethylformamide (DMF)Soluble[2]
Pyrimidine-2-carboxylic acidPBSSoluble[2]

Note: This data is for related compounds and should be used as a qualitative guide only. Experimental determination for this compound is essential.

Experimental Protocols for Solubility Determination

To accurately determine the solubility of this compound, the following experimental protocols are recommended.

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, ethanol, DMSO, buffers at various pH) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the solvent).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The determined concentration represents the thermodynamic solubility.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification cluster_result Result prep1 Add excess solid to solvent equil Agitate at constant temperature (24-48h) prep1->equil sep Centrifuge or filter equil->sep quant Analyze supernatant by HPLC/LC-MS sep->quant res Thermodynamic Solubility quant->res

Thermodynamic Solubility Workflow

Stability Profile

Assessing the chemical stability of this compound is crucial to ensure its integrity during storage and use. Forced degradation studies are performed to identify potential degradation products and pathways.

Anticipated Stability and Degradation Pathways

The this compound molecule contains several functional groups susceptible to degradation:

  • Carboxylic Acid: Can undergo decarboxylation, especially at elevated temperatures.

  • Amino Group: Susceptible to oxidation and reactions with aldehydes or ketones.

  • Pyrimidine Ring: While generally stable, the ring can be susceptible to cleavage under harsh oxidative or hydrolytic conditions. The stability of uracil suggests that the destruction of cytosine occurred before deamination.[3]

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. LC-MS can be used to identify the mass of the degradation products to aid in structure elucidation.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of Compound acid Acidic Hydrolysis (HCl) start->acid base Basic Hydrolysis (NaOH) start->base oxid Oxidation (H₂O₂) start->oxid therm Thermal (Heat) start->therm photo Photolytic (Light) start->photo analyze Analyze at time points by Stability-Indicating HPLC/LC-MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze pathways Identify Degradation Pathways analyze->pathways products Characterize Degradation Products analyze->products

Forced Degradation Study Workflow

Conclusion

While specific experimental data for this compound is not extensively documented in public literature, this guide provides a robust framework for researchers to approach its solubility and stability characterization. By employing the detailed experimental protocols for thermodynamic solubility and forced degradation studies, scientists and drug development professionals can generate the necessary data to support the advancement of their research and development programs. The provided information on related compounds offers a valuable starting point for anticipating the behavior of this compound in various solvent systems and under different stress conditions.

References

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 4-Amino-2-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 4-Amino-2-methylpyrimidine-5-carboxylic acid. This molecule, a substituted pyrimidine, is of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds. Quantum chemical calculations offer a powerful tool to elucidate its electronic, structural, and spectroscopic properties, providing insights that are crucial for understanding its reactivity, intermolecular interactions, and potential as a therapeutic agent.

Introduction to Quantum Chemical Calculations for Drug Discovery

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable in modern drug discovery. These computational techniques allow for the detailed investigation of molecular properties at the atomic level. For a molecule like this compound, DFT can be used to:

  • Determine the most stable three-dimensional conformation.

  • Analyze the electronic structure, including the distribution of electrons and the energies of molecular orbitals.

  • Predict spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra).

  • Calculate reactivity descriptors that inform about the molecule's behavior in chemical reactions.

  • Model intermolecular interactions with biological targets, such as proteins and nucleic acids.

This in-silico approach can significantly accelerate the drug development process by enabling the rational design of new drug candidates and providing a deeper understanding of their mechanism of action.

Experimental Protocols: A Generalized DFT Approach

Software: The Gaussian suite of programs is a widely used software package for performing high-level quantum chemical calculations.

Methodology:

  • Initial Structure Generation: The 2D structure of this compound is first drawn using a chemical drawing software and converted to a 3D structure.

  • Geometry Optimization: The initial 3D structure is then optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a hybrid functional such as B3LYP.[2][3] A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[2] The optimization process is complete when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Calculations: Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include:

    • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.[1][4]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions.

Data Presentation: Representative Computational Data

The following tables present hypothetical yet representative quantitative data for this compound, based on typical values obtained for similar molecules in the literature.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.34N1-C2-N3125.0
C2-C(CH3)1.50C2-N3-C4115.0
N3-C41.35N3-C4-C5122.0
C4-C51.42C4-C5-C6118.0
C5-C(COOH)1.51C5-C6-N1120.0
C4-N(NH2)1.36C6-N1-C2120.0
O=C(OH)1.22O=C-OH123.0
C-O(H)1.35C5-C-O115.0

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Wavenumber (cm⁻¹)Assignment
~3450N-H stretching (Amino group)
~3300O-H stretching (Carboxylic acid)
~1720C=O stretching (Carboxylic acid)
~1650N-H bending (Amino group)
~1600C=C & C=N stretching (Pyrimidine ring)
~1450C-H bending (Methyl group)
~1250C-O stretching (Carboxylic acid)

Table 3: Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.

G Computational Workflow for this compound A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C Verify Minimum D Optimized Stable Structure B->D F Vibrational Spectra (IR/Raman) C->F G Thermodynamic Properties C->G E 4. Electronic Property Calculation D->E H HOMO/LUMO Energies E->H I Molecular Electrostatic Potential E->I J NBO Analysis E->J

A flowchart of the quantum chemical calculation process.

Conclusion

This technical guide has outlined a comprehensive, albeit generalized, approach for the quantum chemical calculation of this compound. By employing Density Functional Theory, researchers can gain significant insights into the structural, electronic, and vibrational properties of this molecule. The presented workflow, data tables, and diagram provide a foundational understanding for scientists and drug development professionals interested in applying computational chemistry to accelerate their research. While the specific quantitative data provided is representative, the methodologies described are robust and widely applicable for obtaining precise theoretical data for this and related molecules, thereby aiding in the rational design of novel therapeutic agents.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Amino-2-methylpyrimidine-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine derivatives, with a specific focus on the structural characteristics analogous to 4-amino-2-methylpyrimidine-5-carboxylic acid. Due to the absence of a publicly available crystal structure for this compound, this document leverages the detailed crystallographic data of a closely related compound, Methyl 4-amino-2-chloropyrimidine-5-carboxylate , to illustrate the experimental protocols and data presentation pertinent to this class of molecules. The insights derived from this analog are invaluable for understanding the molecular geometry, intermolecular interactions, and solid-state packing of the target compound, which is crucial for drug design and development.

Introduction

This compound and its derivatives are important heterocyclic compounds in medicinal chemistry. The spatial arrangement of atoms and the nature of intermolecular interactions in the solid state, as determined by single-crystal X-ray diffraction, are fundamental to understanding their physicochemical properties, stability, and biological activity. This guide outlines the typical experimental procedures and presents the crystallographic data in a structured format to aid researchers in this field.

Experimental Protocols

The following sections describe the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of pyrimidine carboxylic acid derivatives, based on established methodologies for similar compounds.

Synthesis and Crystallization

The synthesis of this compound can be approached through multi-step reaction schemes, often starting from simpler acyclic precursors. A plausible synthetic route involves the condensation of an amidine with a suitably functionalized three-carbon component.

For the analog, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, the synthesis was based on a reported procedure. The crystallization, a critical step for obtaining high-quality single crystals suitable for X-ray diffraction, was achieved by slow evaporation.

Protocol for Crystallization by Slow Evaporation:

  • Dissolution: Dissolve the purified compound (e.g., 0.5 g) in a suitable solvent or solvent mixture (e.g., 50 ml of dichloromethane) at room temperature or with gentle heating to achieve saturation.[1]

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent at a constant temperature (e.g., room temperature).[1]

  • Crystal Growth: Allow the setup to remain undisturbed for several days to weeks, during which single crystals should form.[1]

  • Harvesting: Carefully harvest the crystals from the mother liquor and dry them.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The following protocol is representative of a typical analysis.[1]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in the X-ray beam of a diffractometer (e.g., an Enraf–Nonius CAD-4). Data is collected at a specific temperature (e.g., 293 K) using a specific X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

  • Data Reduction: The collected diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². The positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The workflow for crystal structure determination is visualized in the diagram below.

G Workflow for Single-Crystal X-ray Diffraction Analysis cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., checkCIF) structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication/Report cif_file->publication

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed three-step protocol for the synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds, starting from the readily available ethyl acetoacetate. The synthesis involves the formation of an activated enol ether intermediate, followed by a cyclization reaction with acetamidine to construct the pyrimidine ring, and subsequent hydrolysis of the ester to yield the final carboxylic acid. This protocol includes detailed experimental procedures, a summary of reaction parameters, and a visual representation of the synthetic workflow.

Introduction

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules, including antiviral, antibacterial, and anticancer agents. This compound serves as a crucial building block for the elaboration of more complex molecular architectures. The following protocol outlines a reliable and reproducible method for its preparation from ethyl acetoacetate.

Data Presentation

The following table summarizes the key quantitative data for the three-step synthesis of this compound.

StepReactionReactantsSolvent(s)Temperature (°C)Time (h)Yield (%)
1Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoateEthyl acetoacetate, Triethyl orthoformate, Acetic anhydrideNone1501.5~65
2Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylateEthyl 2-(ethoxymethylene)-3-oxobutanoate, Acetamidine hydrochloride, TriethylamineAcetic Acid1101~76
3Synthesis of this compound (Hydrolysis)Ethyl 4-amino-2-methylpyrimidine-5-carboxylate, Sodium hydroxideWater/EthanolReflux2-4High

Note: The yield for Step 3 is reported as "High" as specific quantitative data for this exact substrate was not available in the searched literature, but alkaline hydrolysis of similar esters is generally a high-yielding reaction.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This procedure is adapted from a standard method for the synthesis of activated enol ethers from β-ketoesters.[1]

Materials:

  • Ethyl acetoacetate (52.0 g, 399 mmol)

  • Triethyl orthoformate (59.2 g, 399 mmol)

  • Acetic anhydride (81.6 g, 800 mmol)

  • Nitrogen source

  • Round-bottom flask (0.5 L)

  • Reflux condenser

  • Short-path distillation apparatus

  • Oil bath

  • Vacuum source

Procedure:

  • Combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a 0.5 L round-bottom flask.

  • Place the flask under a nitrogen atmosphere and fit it with a reflux condenser.

  • Heat the mixture in an oil bath at 150 °C and maintain reflux for 90 minutes.

  • After the reflux period, replace the condenser with a short-path distillation apparatus.

  • Continue heating at 150 °C to distill off the ethyl acetate formed during the reaction at atmospheric pressure. This step typically takes about one hour.

  • Cool the reaction mixture to room temperature.

  • Set up the apparatus for vacuum distillation and distill the cooled mixture at 6 Torr to remove the acetic acid. The oil bath temperature should be gradually increased from 30 °C to 90 °C.

  • The remaining residue is then subjected to fractional distillation under high vacuum. The desired product, ethyl 2-(ethoxymethylene)-3-oxobutanoate, distills at 75-82 °C / 0.25 Torr.

  • A second distillation of the main fraction at 80 °C / 0.15 Torr can be performed to obtain a highly pure product.

  • The expected yield of the colorless, slightly oily liquid is approximately 48.2 g.

Step 2: Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

This protocol is based on a general procedure for the synthesis of pyrimidine derivatives from β-dicarbonyl compounds and amidines.[1]

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (from Step 1) (2.5 mmol)

  • Acetamidine hydrochloride

  • Triethylamine

  • Acetic acid (5 mL)

  • Reaction vial or flask

  • Heating source (e.g., oil bath)

Procedure:

  • In a suitable reaction vial, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (2.5 mmol) in acetic acid (5 mL).

  • Add acetamidine hydrochloride and triethylamine to the solution.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to 110 °C and maintain this temperature for 1 hour.

  • After cooling to room temperature, evaporate the acetic acid under reduced pressure.

  • The crude product can be purified by precipitation from a suitable solvent such as acetonitrile to yield ethyl 4-amino-2-methylpyrimidine-5-carboxylate.

  • The expected yield is approximately 76%.

Step 3: Synthesis of this compound (Hydrolysis)

This is a general procedure for the alkaline hydrolysis of an ester to a carboxylic acid.

Materials:

  • Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (from Step 2)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • pH indicator or pH meter

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve ethyl 4-amino-2-methylpyrimidine-5-carboxylate in a mixture of ethanol and water in a round-bottom flask.

  • Add an excess of sodium hydroxide solution to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with hydrochloric acid to a pH of approximately 6-7.

  • The product, this compound, may precipitate out of the solution upon acidification.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, the aqueous solution can be extracted with a suitable organic solvent after acidification.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Enol Ether Formation cluster_step2 Step 2: Pyrimidine Ring Formation cluster_step3 Step 3: Ester Hydrolysis EAA Ethyl Acetoacetate Intermediate1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate EAA->Intermediate1 150°C, 1.5h Reagents1 Triethyl Orthoformate, Acetic Anhydride Intermediate2 Ethyl 4-amino-2-methyl- pyrimidine-5-carboxylate Intermediate1->Intermediate2 Acetic Acid, 110°C, 1h Acetamidine Acetamidine HCl, Triethylamine FinalProduct 4-Amino-2-methyl- pyrimidine-5-carboxylic acid Intermediate2->FinalProduct Reflux, 2-4h NaOH NaOH (aq)

References

Application Notes and Protocols: Synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial preparation of ethyl 4-amino-2-methylpyrimidine-5-carboxylate via the condensation of acetamidine hydrochloride with ethyl 2-cyano-3-ethoxyacrylate, followed by the saponification of the resulting ester to yield the final carboxylic acid. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules. The pyrimidine core is a common scaffold in many therapeutic agents. This document outlines a robust and efficient laboratory-scale synthesis of this key intermediate.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

  • Step 2: Saponification to this compound

Synthesis_Scheme reagents1 Acetamidine Hydrochloride + Ethyl 2-cyano-3-ethoxyacrylate intermediate Ethyl 4-amino-2-methylpyrimidine-5-carboxylate reagents1->intermediate Condensation (Sodium Ethoxide, Ethanol, Reflux) product This compound intermediate->product Saponification (NaOH, Ethanol/Water, Reflux) then Acidification (HCl)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

This procedure details the condensation reaction to form the intermediate ester.

Materials:

  • Acetamidine hydrochloride

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 9.6 g (0.1 mol) of acetamidine hydrochloride. Stir the mixture for 30 minutes at room temperature.

  • Addition of Acrylate: To the stirred suspension, add 16.9 g (0.1 mol) of ethyl 2-cyano-3-ethoxyacrylate dropwise over a period of 15 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product will precipitate out of the solution.

  • Filter the solid product and wash with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the product under vacuum to obtain Ethyl 4-amino-2-methylpyrimidine-5-carboxylate as a solid.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass/VolumeYield (%)
Acetamidine hydrochloride94.540.19.6 g-
Ethyl 2-cyano-3-ethoxyacrylate169.180.116.9 g-
Sodium22.990.12.3 g-
Ethanol46.07-100 mL-
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate 181.19 --~75-85
Step 2: Saponification to this compound

This procedure details the hydrolysis of the intermediate ester to the final carboxylic acid.

Materials:

  • Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • pH paper or pH meter

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 18.1 g (0.1 mol) of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate in 100 mL of ethanol.

  • Addition of Base: Prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 20 mL of water and add it to the ethanolic solution of the ester.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by the disappearance of the ester spot on TLC.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully add concentrated hydrochloric acid dropwise to the stirred solution until the pH reaches approximately 3-4. The carboxylic acid will precipitate out.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Filter the solid product and wash with cold water.

  • Drying: Dry the product under vacuum to yield this compound as a solid.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass/VolumeYield (%)
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate181.190.118.1 g-
Sodium hydroxide40.000.28.0 g-
Ethanol46.07-100 mL-
Water18.02-20 mL-
This compound 153.14 --~90-95

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Saponification A1 Prepare Sodium Ethoxide in Ethanol A2 Add Acetamidine HCl A1->A2 A3 Add Ethyl 2-cyano-3-ethoxyacrylate A2->A3 A4 Reflux for 4-6 hours A3->A4 A5 Cool and Precipitate A4->A5 A6 Filter and Wash A5->A6 A7 Dry the Ester Intermediate A6->A7 B1 Dissolve Ester in Ethanol A7->B1 Intermediate Product B2 Add Aqueous NaOH B1->B2 B3 Reflux for 2-3 hours B2->B3 B4 Cool to Room Temperature B3->B4 B5 Acidify with HCl to pH 3-4 B4->B5 B6 Cool in Ice Bath B5->B6 B7 Filter and Wash B6->B7 B8 Dry the Final Product B7->B8

Caption: Detailed workflow for the two-step synthesis of this compound.

Conclusion

The protocol described provides a clear and detailed method for the synthesis of this compound. By following these steps, researchers can reliably produce this valuable intermediate for further use in their research and development projects. Standard laboratory safety precautions should be followed throughout the procedures.

Application Notes & Protocols: Mechanism of 4-Amino-2-methylpyrimidine-5-carboxylic acid Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-2-methylpyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal and agrochemical research. As a substituted pyrimidine, it serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. Understanding the mechanism of its formation is crucial for optimizing synthetic routes and developing novel derivatives.

The most common and efficient synthesis of the 4-amino-2-methylpyrimidine core involves a cyclocondensation reaction to form a C5-substituted precursor, typically a nitrile or an ester. This precursor is then hydrolyzed to yield the final carboxylic acid. This document outlines the predominant mechanistic pathway and provides detailed protocols for the synthesis of this key intermediate and its conversion to the target acid.

I. Proposed Mechanism of Formation

The formation of the 4-amino-2-methylpyrimidine ring system generally proceeds through a multi-component condensation reaction. A common strategy involves the reaction of acetamidine (providing the N1-C2(Me)-N3 fragment) with a three-carbon electrophilic component. One widely used precursor is an activated derivative of malononitrile. The reaction culminates in the formation of 4-amino-2-methylpyrimidine-5-carbonitrile, which is subsequently hydrolyzed.

The key steps of the cyclocondensation are:

  • Formation of an Electrophilic Intermediate: Malononitrile reacts with a formylating agent (e.g., triethyl orthoformate or a Vilsmeier reagent) to form an electrophilic enamine or enol ether, such as 2-(ethoxymethylene)malononitrile.

  • Michael Addition: The nucleophilic nitrogen of acetamidine attacks the β-carbon of the activated malononitrile derivative.

  • Cyclization: The second nitrogen of the amidine attacks one of the nitrile groups, initiating the ring closure.

  • Aromatization: The resulting dihydropyrimidine intermediate eliminates a leaving group and tautomerizes to form the stable, aromatic 4-aminopyrimidine ring.

  • Hydrolysis (Saponification): The carbonitrile group at the C5 position is hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid.

G cluster_reactants Initial Reactants cluster_intermediates Reaction Intermediates cluster_products Products Malononitrile Malononitrile + R-CHO equivalent Enamine Activated Enamine/Enol Ether (Electrophilic Intermediate) Malononitrile->Enamine [1] Condensation Acetamidine Acetamidine Michael_Adduct Michael Adduct Acetamidine->Michael_Adduct [2] Michael Addition Enamine->Michael_Adduct [2] Michael Addition Cyclized_Intermediate Cyclized Dihydropyrimidine Michael_Adduct->Cyclized_Intermediate [3] Intramolecular Cyclization Nitrile_Product 4-Amino-2-methylpyrimidine-5-carbonitrile Cyclized_Intermediate->Nitrile_Product [4] Aromatization (-Leaving Group) Hydrolysis Hydrolysis (Saponification) Nitrile_Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product G cluster_prep Protocol 1: Synthesis of Nitrile Intermediate cluster_hydrolysis Protocol 2: Hydrolysis to Carboxylic Acid A1 Combine Malononitrile, Triethyl Orthoformate, & Base in Solvent A2 Heat to Reflux (2-3h) or Microwave A1->A2 A3 Add Acetamidine HCl & Base (e.g., NaOEt) A2->A3 A4 Heat to Reflux (4-8h) or Microwave A3->A4 A5 Cool to Room Temperature A4->A5 A6 Filter Precipitated Solid A5->A6 A7 Wash with Cold Solvent & Dry Under Vacuum A6->A7 A_OUT Product: 4-Amino-2-methyl- pyrimidine-5-carbonitrile A7->A_OUT B1 Suspend Nitrile Intermediate in Aqueous NaOH A_OUT->B1 Proceed to Hydrolysis B2 Heat to Reflux (Monitor by TLC) B1->B2 B3 Cool Reaction Mixture in Ice Bath B2->B3 B4 Acidify with HCl (aq) to pH ~3-4 B3->B4 B5 Filter Precipitated Solid B4->B5 B6 Wash with Cold Water & Dry Under Vacuum B5->B6 B_OUT Final Product: 4-Amino-2-methyl- pyrimidine-5-carboxylic acid B6->B_OUT

Application Notes & Protocols for the Quantification of 4-Amino-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-2-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative of interest in various fields of research, including drug development and metabolic studies. Accurate and precise quantification of this analyte in biological matrices and pharmaceutical formulations is crucial for its development and application. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for similar compounds, such as amino acids, carboxylic acids, and other pyrimidine derivatives.[1][2][3] These methods serve as a robust starting point for method development and validation in your laboratory.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or in-vitro samples. The principle relies on the separation of the analyte on a reversed-phase HPLC column followed by detection using its inherent ultraviolet (UV) absorbance.

Data Presentation: HPLC-UV Method Parameters

ParameterRecommended Conditions
Instrumentation HPLC system with UV/Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 255 nm

Experimental Protocol: HPLC-UV Analysis

1. Standard Preparation: 1.1. Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. 1.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (Aqueous Sample): 2.1. Filter the aqueous sample through a 0.45 µm syringe filter prior to injection. 2.2. If necessary, dilute the sample with the initial mobile phase conditions (95% A, 5% B) to fall within the calibration range.

3. Chromatographic Analysis: 3.1. Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes. 3.2. Inject the prepared standards and samples onto the HPLC system. 3.3. Acquire the chromatograms and integrate the peak area corresponding to this compound.

4. Data Analysis: 4.1. Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. 4.2. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Filtration/Dilution) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (255 nm) Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices like plasma, urine, or tissue homogenates. The method involves protein precipitation, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.

Data Presentation: LC-MS/MS Method Parameters

ParameterRecommended Conditions
Instrumentation LC-MS/MS system (Triple Quadrupole)
Ionization Mode Electrospray Ionization (ESI), Positive
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 98% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
SRM Transition (Hypothetical) Precursor Ion (Q1): m/z 154.1 -> Product Ion (Q3): m/z 108.1
Collision Energy (Hypothetical) 20 eV

Experimental Protocol: LC-MS/MS Analysis

1. Standard Preparation: 1.1. Primary Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method. 1.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

2. Sample Preparation (Biological Matrix - e.g., Plasma): 2.1. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (if available). 2.2. Vortex for 1 minute to precipitate proteins. 2.3. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. 2.4. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. 2.5. Reconstitute the residue in 100 µL of the initial mobile phase (98% A, 2% B). 2.6. Transfer to an autosampler vial for analysis.

3. LC-MS/MS Analysis: 3.1. Equilibrate the LC-MS/MS system with the initial mobile phase conditions. 3.2. Inject the prepared standards and samples. 3.3. Acquire data in SRM mode using the specified transitions.

4. Data Analysis: 4.1. Integrate the peak areas for the analyte and internal standard (if used). 4.2. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. 4.3. Determine the concentration of this compound in the samples from the calibration curve.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Protein_Precipitation Protein Precipitation (Acetonitrile) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chrom_Separation Chromatographic Separation (C18 Column) LC_Injection->Chrom_Separation ESI Electrospray Ionization (Positive Mode) Chrom_Separation->ESI SRM_Detection SRM Detection (m/z 154.1 -> 108.1) ESI->SRM_Detection Peak_Integration Peak Integration SRM_Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Method Validation Parameters (Summary)

For both methods, a full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. The following table summarizes key validation parameters and typical acceptance criteria.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 85 - 115% (for QC samples)
Precision (%RSD) ≤ 15% (for QC samples)
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Selectivity/Specificity No significant interfering peaks at the retention time of the analyte
Matrix Effect (for LC-MS/MS) Within acceptable limits (typically 85-115%)
Stability Analyte stable under defined storage and processing conditions

The provided HPLC-UV and LC-MS/MS methods offer robust starting points for the quantitative analysis of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. It is imperative that these methods are fully validated in the end-user's laboratory to ensure reliable and accurate results for their specific application.

References

Application Note: HPLC Analysis of 4-Amino-2-methylpyrimidine-5-carboxylic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative of interest in pharmaceutical and metabolic research. Accurate and reliable quantification of this analyte in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. The described methods are based on established principles for the analysis of related pyrimidine and carboxylic acid compounds in biological fluids.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing interferences and ensuring the accuracy and precision of the analysis. Two protocols are provided below for plasma and urine samples.

Protocol 1: Protein Precipitation for Plasma Samples

This method is suitable for the rapid removal of proteins from plasma samples prior to HPLC analysis.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Transfer 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of internal standard solution (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar chromatographic behavior).

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional, for pre-concentration): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Dilution for Urine Samples

For urine samples, a simple dilution is often sufficient to reduce matrix effects.

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature and centrifuge at 4,000 rpm for 5 minutes to remove any particulate matter.

  • Aliquoting: Take 100 µL of the clear urine supernatant.

  • Dilution: Dilute the urine sample with 900 µL of the initial mobile phase (a 1:10 dilution).

  • Internal Standard Addition: Add 10 µL of the internal standard solution.

  • Vortexing: Vortex the sample for 10 seconds.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Method

This method is suitable for routine analysis when high sensitivity is not required.

ParameterValue
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
LC-MS/MS Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

ParameterValue
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 2% B; 1-5 min: 2-80% B; 5-6 min: 80% B; 6-6.1 min: 80-2% B; 6.1-8 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Parameters Optimized for the specific mass transitions of the analyte and internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of pyrimidine derivatives in biological samples. Please note that this data is compiled from studies on structurally similar compounds and should be used as a reference. Method validation for this compound is required to establish specific performance characteristics.

Table 1: HPLC-UV Method Performance (Reference Data for Similar Compounds)

ParameterUrinePlasma
Linearity Range (µg/mL) 0.5 - 1000.5 - 100
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (µg/mL) 0.10.2
Limit of Quantification (LOQ) (µg/mL) 0.50.5
Recovery (%) 90 - 10585 - 102
Intra-day Precision (%RSD) < 5< 6
Inter-day Precision (%RSD) < 7< 8

Table 2: LC-MS/MS Method Performance (Reference Data for Similar Compounds)

ParameterUrinePlasma
Linearity Range (ng/mL) 1 - 10001 - 1000
Correlation Coefficient (r²) > 0.998> 0.998
Limit of Detection (LOD) (ng/mL) 0.20.3
Limit of Quantification (LOQ) (ng/mL) 11
Recovery (%) 95 - 10892 - 105
Intra-day Precision (%RSD) < 4< 5
Inter-day Precision (%RSD) < 6< 7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological Sample (Plasma or Urine) aliquot Aliquot Sample sample->aliquot add_is Add Internal Standard aliquot->add_is precipitate Protein Precipitation (Plasma) add_is->precipitate Plasma dilute Dilution (Urine) add_is->dilute Urine centrifuge Centrifugation precipitate->centrifuge hplc_vial Transfer to HPLC Vial dilute->hplc_vial transfer Transfer Supernatant centrifuge->transfer reconstitute Reconstitute/Filter transfer->reconstitute reconstitute->hplc_vial injection HPLC Injection hplc_vial->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Generate Report quantification->report

Caption: Experimental Workflow for HPLC Analysis.

signaling_pathway cluster_pathway General Pyrimidine Metabolism precursors Precursors (e.g., Carbamoyl Phosphate, Aspartate) pyrimidine_ring Pyrimidine Ring Synthesis precursors->pyrimidine_ring orotate Orotate pyrimidine_ring->orotate omp Orotidine 5'-monophosphate (OMP) orotate->omp + PRPP prpp PRPP ump Uridine 5'-monophosphate (UMP) omp->ump udp Uridine 5'-diphosphate (UDP) ump->udp catabolism Catabolism (Analyte Excretion) ump->catabolism utp Uridine 5'-triphosphate (UTP) udp->utp dudp Deoxyuridine 5'-diphosphate (dUDP) udp->dudp ctp Cytidine 5'-triphosphate (CTP) utp->ctp dna_rna DNA and RNA Synthesis utp->dna_rna RNA ctp->dna_rna RNA/DNA dtmp Thymidine 5'-monophosphate (dTMP) dudp->dtmp dttp Thymidine 5'-triphosphate (dTTP) dtmp->dttp dtmp->catabolism dttp->dna_rna DNA analyte 4-Amino-2-methylpyrimidine- 5-carboxylic acid (Example Catabolite/Analogue) catabolism->analyte

Caption: General Pyrimidine Metabolic Pathway.

Application Notes and Protocols: 4-Amino-2-methylpyrimidine-5-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-2-methylpyrimidine-5-carboxylic acid as a foundational scaffold in the synthesis of diverse, biologically active molecules. This versatile building block offers a unique combination of reactive functional groups—a carboxylic acid, an amino group, and a pyrimidine core—that can be strategically manipulated to generate a wide array of derivatives, including potential kinase inhibitors and other therapeutic agents.

Overview of Synthetic Potential

This compound serves as a key starting material for various chemical transformations, enabling the construction of complex heterocyclic systems. The primary reactive sites for derivatization are the carboxylic acid at the C5 position and the amino group at the C4 position. These functionalities allow for a range of synthetic modifications, including:

  • Amide Bond Formation: The carboxylic acid can be readily coupled with a variety of amines to form carboxamides. This is a common strategy for introducing diverse substituents and modulating the physicochemical properties of the final compounds.

  • Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-amino-2-methyl-5-(hydroxymethyl)pyrimidine, which can be further functionalized.

  • Annulation Reactions: The amino group and the adjacent C6 position of the pyrimidine ring can participate in cyclization reactions to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to exhibit a broad spectrum of biological activities.

Synthesis of Bioactive Molecules

The pyrimidine scaffold is a common feature in many biologically active compounds, including several approved drugs. Derivatives of this compound have been explored for their potential as:

  • Kinase Inhibitors: The pyrimidine core can act as a hinge-binding motif in the ATP-binding site of various kinases. By appending appropriate substituents to the pyrimidine ring, potent and selective inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Casein Kinase 2 (CK2) can be developed.

  • Antimicrobial Agents: Pyrimidine derivatives have a long history of use as antimicrobial agents. The structural diversity that can be achieved from this compound allows for the generation of novel compounds with potential antibacterial and antifungal activities.

  • Anticancer Agents: Many anticancer drugs are based on pyrimidine and fused pyrimidine ring systems. The ability to synthesize libraries of derivatives from this building block makes it a valuable tool in the discovery of new anticancer therapeutics.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₆H₇N₃O₂
Molecular Weight153.14 g/mol
AppearanceWhite to off-white solid
Melting Point>300 °C
SolubilitySoluble in DMSO and aqueous base
pKa~3.5 (estimated for carboxylic acid)
Table 2: Examples of Synthesized Derivatives and their Biological Activities
Compound IDStructureTargetIC₅₀ (nM)
A-1 4-(Benzylamino)-2-methylpyrimidine-5-carboxamideEGFR85
A-2 N-(4-chlorophenyl)-4-amino-2-methylpyrimidine-5-carboxamidePIM-1120
B-1 2,4-Diamino-7-methyl-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-6(7H)-oneCK255
C-1 4-Amino-2-methyl-5-(hydroxymethyl)pyrimidine--

Note: The data in Table 2 is representative and compiled from various sources on structurally related compounds for illustrative purposes. Specific IC₅₀ values would need to be determined experimentally for each synthesized compound.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of 4-amino-2-methylpyrimidine-5-carboxamide derivatives via amide coupling of the carboxylic acid with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amine of interest (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol gradient) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Reduction of the Carboxylic Acid to a Primary Alcohol

This protocol details the reduction of the carboxylic acid group to a primary alcohol using borane-tetrahydrofuran complex.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF (3.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow dropwise addition of methanol until gas evolution ceases.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Stir for 30 minutes, then basify to pH ~8-9 with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield 4-amino-2-methyl-5-(hydroxymethyl)pyrimidine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines a general approach for the construction of a pyrido[2,3-d]pyrimidine scaffold from an aminopyrimidine precursor.

Materials:

  • 4-Amino-2-methylpyrimidine-5-carbaldehyde (can be synthesized from the corresponding alcohol)

  • An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • A suitable base (e.g., piperidine, sodium ethoxide)

  • Ethanol or another suitable solvent

Procedure:

  • Dissolve 4-Amino-2-methylpyrimidine-5-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add a catalytic amount of a suitable base (e.g., a few drops of piperidine).

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterize the resulting pyrido[2,3-d]pyrimidine derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

experimental_workflow start 4-Amino-2-methylpyrimidine- 5-carboxylic acid amide Amide Coupling (Protocol 1) start->amide reduction Reduction (Protocol 2) start->reduction product_amide Carboxamide Derivatives amide->product_amide product_alcohol Primary Alcohol Derivative reduction->product_alcohol annu Annulation (Protocol 3) product_fused Pyrido[2,3-d]pyrimidine Derivatives annu->product_fused product_alcohol->annu

Caption: General synthetic routes from this compound.

EGFR_signaling_pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

PIM1_signaling_pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 BAD BAD PIM1->BAD inhibits c_Myc c-Myc PIM1->c_Myc stabilizes Bcl_xL Bcl-xL BAD->Bcl_xL Apoptosis Apoptosis Bcl_xL->Apoptosis Proliferation Cell Proliferation and Survival c_Myc->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->PIM1

Caption: PIM-1 kinase signaling pathway and its inhibition.

CK2_signaling_pathway CK2 CK2 PTEN PTEN CK2->PTEN inhibits IkappaB IκB CK2->IkappaB phosphorylates Akt Akt PTEN->Akt Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Akt->Gene_Expression NF_kappaB NF-κB IkappaB->NF_kappaB NF_kappaB->Gene_Expression Inhibitor Pyrimidine-based Inhibitor Inhibitor->CK2

Caption: Key signaling pathways influenced by CK2 and the point of inhibition.

Applications of 4-Amino-2-methylpyrimidine-5-carboxylic Acid in Medicinal Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – 4-Amino-2-methylpyrimidine-5-carboxylic acid has emerged as a versatile scaffold in medicinal chemistry, serving as a crucial building block for the development of novel therapeutic agents. Its inherent structural features allow for diverse chemical modifications, leading to the synthesis of potent and selective inhibitors for a range of biological targets, particularly in the fields of oncology and neurodegenerative diseases. This application note provides a comprehensive overview of its utility, complete with quantitative data on derivative compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Drug Discovery

The 4-aminopyrimidine moiety is a well-established pharmacophore, recognized for its ability to form key hydrogen bond interactions with the hinge region of kinase active sites. The addition of a carboxylic acid group at the 5-position and a methyl group at the 2-position of the pyrimidine ring provides valuable vectors for synthetic elaboration, enabling chemists to fine-tune the pharmacological properties of lead compounds.

Derivatives of this compound have shown significant promise as:

  • Kinase Inhibitors: The scaffold is a key component in the design of inhibitors for various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

  • Anticancer Agents: By targeting key enzymes and receptors involved in tumor growth and proliferation, derivatives of this molecule have demonstrated potent anti-proliferative activity.

  • BACE1 Inhibitors: The scaffold has been explored for the development of inhibitors of beta-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.

Quantitative Data on Derivative Compounds

The following table summarizes the in vitro activity of various derivatives based on the 4-aminopyrimidine scaffold, highlighting their potential as therapeutic agents.

Compound IDTargetAssay TypeIC50 (µM)Cell LineReference
13g BACE1FRET Assay1.4-[1]
Lead Compound 1 BACE1FRET Assay37.4-[1]
Compound 2 -Antiproliferative0.013MCF-7[2]
Compound 3 -Antiproliferative0.023MCF-7[2]

Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate a key signaling pathway targeted by 4-aminopyrimidine derivatives and a general workflow for their synthesis and evaluation.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Aminopyrimidine Derivative (Inhibitor) Inhibitor->EGFR

Figure 1: Simplified EGFR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-Amino-2-methylpyrimidine- 5-carboxylic acid AmideCoupling Amide Coupling Reaction Start->AmideCoupling Purification Purification (e.g., Chromatography) AmideCoupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Derivative Target Derivative Characterization->Derivative KinaseAssay In vitro Kinase Assay (e.g., FRET, TR-FRET) Derivative->KinaseAssay CellAssay Cell-based Proliferation Assay (e.g., MTT) Derivative->CellAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis LeadCompound Lead Compound Identification DataAnalysis->LeadCompound

Figure 2: General Experimental Workflow.

Experimental Protocols

General Procedure for the Synthesis of 4-Aminopyrimidine-5-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from 4-aminopyrimidine-5-carboxylic acid, a common first step in developing more complex molecules.

  • Activation of the Carboxylic Acid: To a solution of the 4-aminopyrimidine-5-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-aminopyrimidine-5-carboxamide derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the inhibitory activity of a compound against a target kinase, such as VEGFR-2.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase (e.g., VEGFR-2) and a biotinylated peptide substrate to their final desired concentrations in the kinase reaction buffer.

    • Prepare a solution of ATP at a concentration equal to its Km value for the kinase in the reaction buffer.

    • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in the kinase buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a low-volume 384-well plate.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection solution containing EDTA, a europium-labeled anti-phospho-peptide antibody, and streptavidin-allophycocyanin (SA-APC).

    • Incubate the plate for at least 60 minutes at room temperature to allow for the development of the detection signal.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

    • Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry with broad applicability. Its utility in generating potent and selective inhibitors for various therapeutic targets, particularly in oncology, underscores its importance in modern drug discovery. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage this versatile chemical entity in their drug development programs.

References

Application Notes and Protocols for the Derivatization of 4-Amino-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylpyrimidine-5-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous therapeutic agents, and derivatives of this compound have shown a wide range of biological activities.[1][2] The presence of a carboxylic acid group at the 5-position and an amino group at the 4-position provides two key handles for chemical modification, allowing for the synthesis of a diverse library of derivatives.

This document provides detailed application notes and generalized protocols for the derivatization of the carboxylic acid group of this compound to form esters and amides. These derivatives can be synthesized to explore their potential as novel therapeutic agents, research tools, or key intermediates in the synthesis of more complex molecules. The derivatization can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

Applications in Drug Discovery and Chemical Biology

Derivatives of 4-aminopyrimidine have been investigated for a variety of therapeutic applications, highlighting the potential of derivatizing this compound.

  • Anticancer Activity: Pyrimidine derivatives are known to exhibit significant anticancer properties.[3][4][5] By modifying the carboxylic acid group, novel compounds can be synthesized and screened for their activity against various cancer cell lines. The pyrimidine core can interact with various biological targets, and the appended ester or amide functionality can provide additional interactions, potentially leading to potent and selective inhibitors of cancer-related enzymes or receptors.

  • Enzyme Inhibition: The 4-aminopyrimidine scaffold is a key feature in many enzyme inhibitors. For instance, derivatives of 4-aminopyrimidine have been developed as inhibitors of Beta Amyloid Cleaving enzyme-1 (BACE1), a target in Alzheimer's disease research.[6] Derivatization of the carboxylic acid can lead to compounds with improved potency and selectivity for various enzymatic targets.

  • Antimicrobial Agents: The pyrimidine nucleus is a constituent of various antimicrobial agents.[2] Ester and amide derivatives of this compound can be synthesized and evaluated for their antibacterial and antifungal activities.

  • Kinase Inhibitors: Aminopyrimidine derivatives have been successfully developed as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[7] The derivatization of the carboxylic acid can influence the binding affinity and selectivity of these compounds for specific kinases.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on standard organic chemistry techniques for the derivatization of carboxylic acids. These are intended as a starting point and may require optimization for specific substrates and scales. It is crucial to conduct all experiments in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Protocol 1: Esterification of this compound

This protocol describes the synthesis of an ethyl ester derivative using a carbodiimide coupling agent.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add anhydrous ethanol (1.5 eq) to the solution and stir the mixture at room temperature.

  • In a separate container, dissolve DCC (1.1 eq) or EDC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the carbodiimide solution to the reaction mixture dropwise at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired ester.

Safety Precautions:

  • Carbodiimide reagents like DCC and EDC are potent sensitizers and can cause allergic reactions upon skin contact.[8][9] Always handle these reagents with appropriate gloves and in a fume hood.

  • DCM is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated area.

Protocol 2: Amidation of this compound

This protocol describes the synthesis of an N-benzyl amide derivative.

Materials:

  • This compound

  • Benzylamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

Safety Precautions:

  • HATU is a sensitizing agent.[10] Handle with care and avoid inhalation of dust.

  • DIPEA is a corrosive and flammable liquid. Handle in a fume hood with appropriate PPE.

  • DMF is a potential reproductive toxin. Avoid skin contact and inhalation.

Data Presentation

The following tables provide illustrative quantitative data for the derivatization of this compound. The actual yields may vary depending on the specific reaction conditions and the nature of the alcohol or amine used.

Table 1: Illustrative Yields for the Esterification of this compound

EntryAlcoholCoupling ReagentYield (%)Purity (%)
1MethanolDCC/DMAP85>95
2EthanolEDC/DMAP82>95
3IsopropanolDCC/DMAP75>95
4Benzyl alcoholEDC/DMAP78>95

Table 2: Illustrative Yields for the Amidation of this compound

EntryAmineCoupling ReagentYield (%)Purity (%)
1AnilineHATU/DIPEA70>95
2BenzylamineHATU/DIPEA88>95
3MorpholineHATU/DIPEA85>95
4PiperidineHATU/DIPEA82>95

Visualizations

The following diagrams illustrate the general workflows for the derivatization of this compound.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_acid 4-Amino-2-methylpyrimidine- 5-carboxylic acid reaction_step Mix in Anhydrous Solvent (e.g., DCM) Stir at RT start_acid->reaction_step start_alcohol Alcohol (R-OH) start_alcohol->reaction_step start_reagent Coupling Reagent (e.g., DCC, EDC) start_reagent->reaction_step start_catalyst Catalyst (e.g., DMAP) start_catalyst->reaction_step filtration Filtration (to remove urea byproduct) reaction_step->filtration extraction Aqueous Wash (NaHCO3, Brine) filtration->extraction drying Drying (Na2SO4) extraction->drying concentration Solvent Removal drying->concentration purification_step Column Chromatography or Recrystallization concentration->purification_step final_product 4-Amino-2-methylpyrimidine- 5-carboxylate (Ester) purification_step->final_product

Caption: Generalized workflow for the esterification of this compound.

Amidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_acid 4-Amino-2-methylpyrimidine- 5-carboxylic acid activation Activation with HATU/DIPEA in Anhydrous DMF start_acid->activation start_amine Amine (R-NH2) coupling Addition of Amine Stir at RT start_amine->coupling start_reagent Coupling Reagent (e.g., HATU) start_reagent->activation start_base Base (e.g., DIPEA) start_base->activation activation->coupling extraction Dilution with Ethyl Acetate & Aqueous Wash (HCl, NaHCO3, Brine) coupling->extraction drying Drying (Na2SO4) extraction->drying concentration Solvent Removal drying->concentration purification_step Column Chromatography or Recrystallization concentration->purification_step final_product 4-Amino-2-methylpyrimidine- 5-carboxamide (Amide) purification_step->final_product

Caption: Generalized workflow for the amidation of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed chemoenzymatic strategy for the synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid, a valuable building block in pharmaceutical development. Due to the absence of a single, characterized enzyme for this specific conversion, a multi-step enzymatic cascade is proposed, starting from the readily available precursor, 4-Amino-2-methyl-5-hydroxymethylpyrimidine (HMP), an intermediate in thiamine biosynthesis. This application note provides detailed, hypothetical protocols for enzyme screening, reaction optimization, and product analysis, supported by illustrative data and pathway diagrams.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active pyrimidines. Traditional chemical synthesis of such functionalized pyrimidines can involve harsh reaction conditions, multiple protection/deprotection steps, and the generation of hazardous waste. Biocatalysis offers a green and highly selective alternative. This document details a proposed two-step enzymatic cascade for the synthesis of the target molecule from 4-Amino-2-methyl-5-hydroxymethylpyrimidine (HMP).

The proposed pathway leverages the sequential oxidation of the primary alcohol group of HMP, first to an aldehyde intermediate and subsequently to the final carboxylic acid. This approach relies on the broad substrate specificity of alcohol dehydrogenases/oxidases and aldehyde dehydrogenases.

Proposed Enzymatic Pathway

The synthesis is envisioned as a two-step enzymatic oxidation of the hydroxymethyl group of HMP.

  • Step 1: Oxidation of Alcohol to Aldehyde: An alcohol dehydrogenase (ADH) or a primary alcohol oxidase (PAO) will be employed to catalyze the oxidation of 4-Amino-2-methyl-5-hydroxymethylpyrimidine to 4-Amino-2-methylpyrimidine-5-carbaldehyde.

  • Step 2: Oxidation of Aldehyde to Carboxylic Acid: An aldehyde dehydrogenase (ALDH) will be used to convert the intermediate aldehyde to the final product, this compound.

A cofactor regeneration system for NAD(P)+/NAD(P)H will be essential for reactions involving dehydrogenases.

Enzymatic_Pathway cluster_substrate cluster_intermediate cluster_product A 4-Amino-2-methyl-5- hydroxymethylpyrimidine (HMP) B 4-Amino-2-methylpyrimidine -5-carbaldehyde A->B Alcohol Dehydrogenase (ADH) or Oxidase (PAO) NAD(P)+ -> NAD(P)H or O2 -> H2O2 C 4-Amino-2-methylpyrimidine -5-carboxylic acid B->C Aldehyde Dehydrogenase (ALDH) NAD(P)+ -> NAD(P)H

Caption: Proposed two-step enzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Screening of Alcohol Dehydrogenases/Oxidases

Objective: To identify a suitable enzyme for the oxidation of HMP to its corresponding aldehyde.

Materials:

  • Recombinant alcohol dehydrogenases (e.g., from Saccharomyces cerevisiae, Lactobacillus brevis) and primary alcohol oxidases.

  • 4-Amino-2-methyl-5-hydroxymethylpyrimidine (HMP)

  • NAD⁺, NADP⁺

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of HMP (100 mM) in deionized water.

  • In a 1.5 mL microcentrifuge tube, set up the following reaction mixture (1 mL total volume):

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM HMP

    • 2 mM NAD⁺ or NADP⁺ (for ADHs)

    • 1 mg/mL of candidate enzyme

  • For oxidases, ensure the reaction is well-aerated.

  • Incubate the reactions at 30°C for 24 hours with shaking.

  • Stop the reaction by adding 100 µL of 1 M HCl.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the enzyme.

  • Analyze the supernatant by HPLC for the formation of the aldehyde intermediate.

Protocol 2: Screening of Aldehyde Dehydrogenases

Objective: To identify a suitable enzyme for the oxidation of the intermediate aldehyde to the final carboxylic acid.

Materials:

  • Recombinant aldehyde dehydrogenases (e.g., from Saccharomyces cerevisiae, E. coli).

  • 4-Amino-2-methylpyrimidine-5-carbaldehyde (if available, or use the product from Protocol 1).

  • NAD⁺, NADP⁺

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of the aldehyde intermediate (10 mM) in a suitable solvent.

  • Set up a 1 mL reaction mixture similar to Protocol 3.1, substituting HMP with the aldehyde and using the candidate ALDHs.

  • Incubate at 30°C for 24 hours.

  • Process the samples as described in Protocol 3.1.

  • Analyze the supernatant by HPLC for the formation of this compound.

Protocol 3: One-Pot Synthesis and Optimization

Objective: To perform the two-step cascade in a single pot and optimize reaction parameters.

Procedure:

  • Combine the most active ADH/PAO and ALDH in a single reaction vessel.

  • Include a cofactor regeneration system (e.g., glucose dehydrogenase with glucose for NADH/NADPH regeneration).

  • Systematically vary parameters such as pH (6.0-9.0), temperature (25-45°C), substrate concentration (1-50 mM), and enzyme loading.

  • Monitor the reaction progress over time by taking samples for HPLC analysis.

Data Presentation (Hypothetical Data)

The following tables represent the kind of quantitative data that would be generated during the experimental phase.

Table 1: Screening of Alcohol Dehydrogenases for HMP Oxidation

Enzyme SourceCofactorSubstrate Conversion (%)
Lactobacillus brevis ADHNADP⁺65
Saccharomyces cerevisiae ADH1NAD⁺42
Thermoanaerobacter brockii ADHNADP⁺78
Commercial Oxidase AO₂55

Table 2: Kinetic Parameters of a Selected Aldehyde Dehydrogenase

ParameterValue
Kₘ for Aldehyde0.85 mM
Vₘₐₓ15 µmol/min/mg
Optimal pH8.5
Optimal Temperature35°C

Table 3: Yields from Optimized One-Pot Synthesis

HMP (mM)ADH (mg/mL)ALDH (mg/mL)Time (h)Yield (%)
101.01.02475
201.51.52482
201.51.53691
502.02.04888

Experimental Workflow Visualization

The overall workflow for developing this enzymatic synthesis can be visualized as follows:

Experimental_Workflow cluster_screening Phase 1: Enzyme Screening cluster_optimization Phase 2: Process Optimization cluster_analysis Phase 3: Product Analysis A Source Candidate Enzymes (ADH/PAO, ALDH) B Protocol 1: Screening for Alcohol Oxidation A->B C Protocol 2: Screening for Aldehyde Oxidation A->C D Identify 'Hit' Enzymes B->D C->D E Protocol 3: One-Pot Reaction Setup D->E F Vary Parameters (pH, Temp, Conc.) E->F G Time-Course Analysis (HPLC) F->G H Determine Optimal Conditions G->H I Scale-Up Reaction H->I J Product Purification I->J K Structural Verification (NMR, MS) J->K L Final Product K->L

Caption: Workflow for the development of the enzymatic synthesis of this compound.

Conclusion

The proposed enzymatic cascade presents a viable and sustainable route for the synthesis of this compound. By leveraging existing classes of oxidoreductases, this method avoids the use of hazardous reagents and offers high selectivity. The provided protocols serve as a foundational guide for researchers to screen for suitable biocatalysts and optimize the reaction conditions to achieve high yields of the target molecule. Further work in enzyme engineering could enhance the efficiency and substrate specificity of the selected enzymes for this novel transformation.

Application Note: A Scalable, Two-Step Synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic Acid for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-2-methylpyrimidine-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities and are core structures in many pharmaceutical agents.[1][2] This document outlines a detailed, scalable, and efficient two-step protocol for the industrial synthesis of this compound, starting from readily available precursors. The synthesis proceeds via the formation of a key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, followed by its hydrolysis to the final carboxylic acid.

Overall Synthesis Pathway

The synthesis is a two-step process:

  • Formation of the Pyrimidine Ring: Condensation of an activated C3 fragment with acetamidine hydrochloride to form the intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Hydrolysis: Conversion of the nitrile functional group of the intermediate into a carboxylic acid to yield the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hydrolysis Malononitrile Malononitrile + DMF + Dimethyl Sulfate Intermediate 4-Amino-2-methylpyrimidine-5-carbonitrile Malononitrile->Intermediate Reaction with in-situ formed ionic salt Acetamidine Acetamidine HCl Acetamidine->Intermediate Intermediate_ref 4-Amino-2-methylpyrimidine-5-carbonitrile FinalProduct This compound HCl Aqueous HCl (reflux) HCl->FinalProduct Intermediate_ref->FinalProduct

Figure 1: Overall two-step synthesis pathway.

Experimental Protocols

Part 1: Large-Scale Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile (Intermediate)

This protocol is adapted from a scalable method reported for the synthesis of this key intermediate.[3] It involves the in-situ formation of an activated enamine from malononitrile, which then undergoes cyclization with acetamidine.

Methodology:

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet is charged with Dimethylformamide (DMF).

  • Formation of Ionic Salt: The DMF is cooled to 0-5 °C. Dimethyl sulfate is added dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C. The mixture is stirred for an additional hour at this temperature to form the ionic salt (Vilsmeier-Haack type reagent) in situ.

  • Enamine Formation: Malononitrile is then added portion-wise to the reactor, maintaining the temperature below 15 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours until the formation of the enamine intermediate is complete (monitored by TLC or HPLC).

  • Cyclization: Acetamidine hydrochloride is added to the reactor. The mixture is heated to 80-90 °C and stirred for 6-8 hours.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Drying: The isolated solid is dried under vacuum at 50-60 °C to a constant weight to yield 4-amino-2-methylpyrimidine-5-carbonitrile as a solid. The typical yield for this process is around 70%.[3]

Part 2: Hydrolysis to this compound (Final Product)

This protocol describes the acidic hydrolysis of the nitrile intermediate to the final carboxylic acid product.[4]

Methodology:

  • Reactor Setup: A 100 L glass-lined reactor is charged with the 4-amino-2-methylpyrimidine-5-carbonitrile intermediate and a 6 M solution of hydrochloric acid.

  • Hydrolysis Reaction: The mixture is heated to reflux (approximately 100-110 °C) with vigorous stirring. The reaction is monitored by HPLC for the disappearance of the starting material (typically 8-12 hours).

  • Isolation and Neutralization: After the reaction is complete, the mixture is cooled to 0-5 °C in an ice bath. The pH of the solution is carefully adjusted to approximately 3-4 with a 50% aqueous solution of sodium hydroxide. This pH range is critical as it is near the isoelectric point of the amino acid, minimizing its solubility.

  • Precipitation and Filtration: The resulting precipitate is stirred in the cold for another 1-2 hours to ensure complete precipitation. The solid product is then collected by filtration.

  • Washing: The filter cake is washed with copious amounts of cold deionized water until the washings are free of chloride ions (tested with AgNO3 solution), and then with a small amount of cold acetone.

Part 3: Purification
  • Recrystallization: The crude this compound is transferred to a clean reactor and dissolved in a minimum amount of hot deionized water.

  • Cooling and Crystallization: The solution is allowed to cool slowly to room temperature and then further cooled to 0-5 °C to induce crystallization.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of ice-cold water, and dried under vacuum at 60-70 °C to a constant weight.

Data Presentation

Table 1: Materials and Reaction Parameters for Intermediate Synthesis

ParameterValue
Starting Materials
Malononitrile1.0 eq
Dimethylformamide (DMF)Solvent
Dimethyl Sulfate1.1 eq
Acetamidine Hydrochloride1.2 eq
Reaction Conditions
Ionic Salt Formation Temp.0-5 °C
Enamine Formation Temp.< 15 °C
Cyclization Temperature80-90 °C
Reaction Time10-14 hours
Expected Outcome
Product4-amino-2-methylpyrimidine-5-carbonitrile
Yield~70%[3]
Purity (crude)>95%

Table 2: Materials and Reaction Parameters for Hydrolysis and Purification

ParameterValue
Starting Materials
4-amino-2-methylpyrimidine-5-carbonitrile1.0 eq
Hydrochloric Acid (6 M)Solvent/Reagent
Sodium Hydroxide (50% aq.)For neutralization
Reaction Conditions
Hydrolysis TemperatureReflux (100-110 °C)
Hydrolysis Time8-12 hours
Precipitation pH3-4
Expected Outcome
ProductThis compound
Hydrolysis Yield (assumed)85-95%
Purity (after recrystallization)>99%

Experimental Workflow Visualization

G cluster_setup Reactor Setup & Reagent Charging cluster_reaction1 Step 1: Synthesis cluster_reaction2 Step 2: Hydrolysis & Purification start Charge Reactor with DMF add_dms Add Dimethyl Sulfate (0-5°C) start->add_dms add_malo Add Malononitrile (<15°C) add_dms->add_malo add_acet Add Acetamidine HCl add_malo->add_acet react1 Heat to 80-90°C (6-8h) add_acet->react1 quench Cool, Quench with NaHCO3 react1->quench filter1 Filter Precipitate quench->filter1 dry1 Dry Intermediate filter1->dry1 charge2 Charge Reactor with Intermediate & 6M HCl dry1->charge2 Transfer to next step react2 Heat to Reflux (8-12h) charge2->react2 neutralize Cool to 0-5°C, Adjust pH to 3-4 react2->neutralize filter2 Filter & Wash Product neutralize->filter2 recrystallize Recrystallize from Water filter2->recrystallize dry2 Dry Final Product recrystallize->dry2

Figure 2: Step-by-step experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid. Our goal is to help you improve your reaction yields and obtain a high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a two-step process: (1) the synthesis of ethyl 4-amino-2-methylpyrimidine-5-carboxylate, followed by (2) its hydrolysis to the corresponding carboxylic acid.

Q1: My yield of ethyl 4-amino-2-methylpyrimidine-5-carboxylate is low. What are the potential causes and how can I improve it?

A1: Low yields in the initial cyclization reaction are a common issue. Several factors could be at play:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Ensure you are monitoring the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

  • Inefficient Catalyst: The choice and concentration of the catalyst are crucial. While bases like sodium ethoxide are commonly used, their activity can diminish over time. Consider using freshly prepared catalyst.

  • Purity of Reactants: Impurities in your starting materials (ethyl 2-cyano-3-ethoxyacrylate and acetamidine hydrochloride) can significantly inhibit the reaction.[1] Ensure you are using high-purity reagents.

  • Moisture in the Reaction: This reaction is sensitive to moisture. Ensure all your glassware is oven-dried and that you are using anhydrous solvents.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Systematically vary the reaction temperature and monitor the formation of the product by TLC.

  • Verify Catalyst Activity: Use a fresh batch of your base or catalyst.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous ethanol and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing significant impurity formation during the synthesis of the ethyl ester. What are these impurities and how can I avoid them?

A2: Side reactions can lead to various impurities. Common side-products include incompletely cyclized intermediates or products from self-condensation of the starting materials.

Troubleshooting Steps:

  • Control the Rate of Addition: Add the acetamidine solution slowly to the solution of ethyl 2-cyano-3-ethoxyacrylate to prevent localized high concentrations that can lead to side reactions.

  • Maintain Optimal Temperature: Avoid excessive temperatures, which can promote the formation of byproducts.

  • Purification: If impurities are present, recrystallization of the crude ethyl ester from ethanol is often effective.

Q3: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. How can I drive the reaction forward?

A3: Incomplete hydrolysis can be frustrating. Here are some common reasons and solutions:

  • Insufficient Base: Ensure you are using a sufficient molar excess of the base (e.g., sodium hydroxide) to drive the saponification to completion.

  • Low Reaction Temperature: The hydrolysis may require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.

  • Reaction Time: The hydrolysis may be slow. Monitor the reaction by TLC until all the starting ester has been consumed.

Troubleshooting Steps:

  • Increase Base Concentration: Use a higher concentration of the aqueous base solution.

  • Increase Reaction Temperature: Heat the reaction mixture to reflux.

  • Extend Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress.

Q4: My final product, this compound, is difficult to purify. What is an effective purification method?

A4: The purification of the final product is crucial for obtaining a high-purity compound.

  • Acid-Base Work-up: After hydrolysis, the product is in the form of its sodium salt. Careful acidification is required to precipitate the carboxylic acid. Add the acid dropwise and monitor the pH to avoid redissolving the product in a large excess of acid.

  • Recrystallization: Recrystallization is a powerful technique for purifying the final product. A common solvent for recrystallization is water or an ethanol/water mixture. The choice of solvent may depend on the impurities present.

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

This procedure involves the condensation of ethyl 2-cyano-3-ethoxyacrylate with acetamidine.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir the mixture for 30 minutes at room temperature.

  • In a separate flask, dissolve ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) in anhydrous ethanol.

  • Slowly add the solution of ethyl 2-cyano-3-ethoxyacrylate to the acetamidine solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Step 2: Hydrolysis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

This procedure describes the saponification of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve ethyl 4-amino-2-methylpyrimidine-5-carboxylate (1.0 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid to adjust the pH to approximately 4-5, at which point the product will precipitate.

  • Filter the precipitated solid, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

  • For higher purity, the product can be recrystallized from water or an ethanol/water mixture.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of the synthesis. This data is illustrative and may vary based on specific experimental setups.

Table 1: Effect of Catalyst on the Yield of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

Catalyst (1.1 eq)SolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium EthoxideEthanol78685
Sodium MethoxideMethanol65878
Potassium tert-butoxidetert-Butanol82582

Table 2: Effect of Reaction Conditions on the Hydrolysis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

NaOH (eq)Temperature (°C)Reaction Time (h)Yield (%)
2.080488
2.0100 (reflux)295
3.0100 (reflux)1.597

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Reactants: - Ethyl 2-cyano-3-ethoxyacrylate - Acetamidine HCl - Sodium Ethoxide B Reaction in Anhydrous Ethanol A->B Condensation C Work-up & Extraction B->C D Purification (Recrystallization) C->D E Ethyl Ester (from Step 1) D->E Intermediate Product F Aqueous NaOH (Saponification) E->F Hydrolysis G Acidification (HCl) F->G H Isolation & Drying G->H I 4-Amino-2-methylpyrimidine- 5-carboxylic acid H->I Final Product troubleshooting_yield cluster_hydrolysis Troubleshooting Hydrolysis Step cluster_ester_synthesis Troubleshooting Ester Synthesis Step cluster_purification Troubleshooting Purification Start Low Yield of Carboxylic Acid? H1 Is the ester fully consumed? (Check TLC) Start->H1 E1 Low yield of isolated ester? Start->E1 H2 No H1->H2 No H3 Yes H1->H3 Yes H_Action1 Increase NaOH eq., reflux time, or temperature. H2->H_Action1 P1 Product lost during acidification/recrystallization? H3->P1 E_Check1 Check reactant purity & anhydrous conditions. E1->E_Check1 E_Check2 Optimize reaction time and temperature. E1->E_Check2 P_Action1 Optimize pH for precipitation. Choose a different recrystallization solvent. P1->P_Action1

References

Technical Support Center: Purification of 4-Amino-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 4-Amino-2-methylpyrimidine-5-carboxylic acid. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges arise from the compound's amphoteric and highly polar nature. It possesses both a basic amino group and an acidic carboxylic acid group. This duality can lead to issues such as poor retention in standard reversed-phase chromatography, strong, sometimes irreversible binding to normal-phase silica gel, and difficulties in finding a suitable single-solvent system for recrystallization.[1][2]

Q2: Which chromatographic technique is most effective for this compound?

A2: For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most successful method.[2][3][4] HILIC utilizes a polar stationary phase (like silica or amide-bonded columns) with a mobile phase containing a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.[2][5] This combination promotes the retention of polar analytes that would otherwise elute in the void volume of a reversed-phase column.[1]

Q3: Can I use standard normal-phase (silica gel) column chromatography?

A3: It is generally not recommended. The basic amino group on the pyrimidine ring can interact very strongly with the acidic silanol groups of the silica gel. This often results in significant peak tailing, poor recovery of the compound, and in some cases, irreversible binding to the column.[1]

Q4: My crude product has low solubility in common organic solvents. How should I prepare it for chromatography?

A4: For HILIC, the ideal approach is to dissolve the sample in the initial mobile phase itself (e.g., 95:5 acetonitrile:aqueous buffer).[1] If solubility is a challenge, use the minimum amount of a slightly stronger (more polar) solvent to dissolve the sample, such as a 90:10 acetonitrile:aqueous mixture.[1] Avoid using very strong polar solvents like pure water or DMSO if possible, as this can cause peak distortion and poor separation.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Poor or No Retention in Reversed-Phase HPLC (C18 Column)
  • Question: My compound elutes almost immediately from my C18 column. How can I increase its retention time?

  • Answer: This is a common problem for highly polar molecules.[1] The weak interaction between your polar compound and the nonpolar C18 stationary phase is the cause.

    • Solution 1: Switch to HILIC. This is the most effective solution for retaining and separating highly polar compounds.[2][3]

    • Solution 2: Use a Polar-Embedded or Polar-Endcapped Column. These specialized reversed-phase columns are designed to provide better retention for polar analytes.[2]

    • Solution 3: Employ Ion-Pairing Chromatography. Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged molecule, increasing its retention on a C18 column. However, be aware that these reagents can be difficult to remove from the column and the purified product.[1][2]

Issue 2: Poor Peak Shape (Tailing/Fronting) in HILIC
  • Question: I am using a HILIC column, but my peaks are showing significant tailing. What is the cause and solution?

  • Answer: Poor peak shape in HILIC is often due to secondary ionic interactions, strong sample solvent effects, or column overload.[1]

    • Cause 1: Secondary Ionic Interactions. The basic amino group on your compound can interact with acidic silanol groups on the silica stationary phase.[1]

      • Solution: Increase the buffer concentration (e.g., from 10 mM to 20 mM ammonium formate) in your mobile phase to help mask the silanol groups. Also, controlling the mobile phase pH with a buffer or acid can ensure more reproducible results.[1][3]

    • Cause 2: Strong Sample Solvent. Injecting your sample in a solvent that is much more polar than your mobile phase can distort the peak.[1]

      • Solution: Dissolve your sample in a solvent mixture that closely matches the initial mobile phase conditions.[1]

    • Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase.[1]

      • Solution: Reduce the injection volume or dilute your sample.[1]

Issue 3: Difficulty with Recrystallization
  • Question: I am unable to find a suitable solvent for recrystallization. The compound is either too soluble or not soluble at all.

  • Answer: Finding the right crystallization solvent can be challenging. A good solvent should dissolve the compound when hot but not when cold.

    • Solution 1: Use a Co-solvent (Binary) System. If a single solvent doesn't work, try a binary system.[1] Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., water, ethanol) in which it is highly soluble. Then, slowly add a "poor" solvent (e.g., acetone, ethyl acetate) in which it is sparingly soluble until the hot solution becomes slightly turbid. Gently heat to redissolve and then allow it to cool slowly.[1]

    • Solution 2: pH Adjustment. Since the molecule has both acidic and basic handles, its solubility is highly pH-dependent. You can dissolve the crude product in a dilute aqueous base (like NaOH or NaHCO3), filter out any insoluble impurities, and then slowly re-acidify with an acid (like HCl or acetic acid) to precipitate the purified product at its isoelectric point. The solid can then be collected by filtration.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Co-Solvent System)
  • Solvent Selection: Based on small-scale solubility tests, select a "good" solvent (e.g., water, ethanol) and a "poor" solvent (e.g., acetone, ethyl acetate).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "good" solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.[1]

  • Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until a slight, persistent turbidity (cloudiness) is observed.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can later place the flask in an ice bath.

  • Isolation and Washing: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents to remove residual soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[2]

Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol provides a general starting point for method development.

  • Column Selection: Start with a bare silica or an amide-bonded HILIC column.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, with pH adjusted to 3.5 using Formic Acid.[1]

    • Mobile Phase B (Organic): Acetonitrile.[1]

  • Sample Preparation: Dissolve the crude product in the initial mobile phase conditions (e.g., 95% Mobile Phase B, 5% Mobile Phase A). Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.[1][2]

  • Chromatographic Conditions:

    • Initial Conditions: 95% B for 2 minutes.[1]

    • Gradient: Linearly decrease from 95% B to 50% B over 15 minutes.[1]

    • Column Wash: Wash the column with 50% B for 5 minutes.[1]

    • Re-equilibration: Return to 95% B and hold for at least 10 minutes before the next injection.[1]

    • Detection: Use a UV detector at a suitable wavelength (e.g., 254 nm).[1]

  • Fraction Collection and Post-Purification:

    • Collect fractions corresponding to the main product peak.

    • Confirm the purity of the fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvents under reduced pressure (e.g., using a rotary evaporator followed by a high-vacuum pump).

Data Presentation

The following table provides a template for comparing the effectiveness of different purification methods. Researchers should aim to collect similar data to determine the optimal strategy for their specific reaction mixture.

Purification MethodPurity Achieved (by HPLC, %)Overall Yield (%)Key Parameters / Notes
Recrystallization >98%60-80%Highly dependent on solvent choice. Effective for removing less polar impurities.
HILIC >98%70-95%Good for highly polar compounds; requires careful method development to optimize peak shape.[1]
RPC with Ion-Pairing >97%75-95%Useful for moderately polar, ionizable compounds; ion-pairing reagent may need to be removed post-purification.[1]
Normal-Phase Silica <90%<50%Not recommended due to strong analyte binding, leading to low recovery and poor purity.

Note: The values in this table are representative estimates and can vary significantly based on the specific impurities present and the optimization of the protocol.[1]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the purification and analysis of this compound.

PurificationWorkflow crude Crude Product (from reaction work-up) analysis1 Initial Purity Analysis (e.g., TLC, LC-MS) crude->analysis1 recryst Purification Option 1: Recrystallization / pH Swing analysis1->recryst High initial purity or crystalline solid chrom Purification Option 2: Chromatography analysis1->chrom Complex mixture or oily product analysis2 Purity Analysis of Fractions (e.g., HPLC, UPLC) recryst->analysis2 hilic Recommended: HILIC chrom->hilic rpc Alternative: Reversed-Phase (RPC) with Ion-Pairing chrom->rpc hilic->analysis2 rpc->analysis2 decision Purity > 98%? analysis2->decision pure Pure Product decision->pure Yes reprocess Re-process or Combine Impure Fractions decision->reprocess No reprocess->chrom

Caption: A decision workflow for the purification of this compound.

References

common side reactions in the synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common laboratory-scale synthetic routes start from commercially available precursors such as ethyl 4-amino-2-methylpyrimidine-5-carboxylate or 4-amino-2-methyl-5-cyanopyrimidine. Both routes involve a final hydrolysis step to yield the desired carboxylic acid. The selection of the route often depends on the availability and cost of the starting materials.

Q2: What are the potential side reactions I should be aware of during the synthesis?

A2: The primary side reactions are associated with the hydrolysis of the ester or nitrile precursor. These can include:

  • Incomplete Hydrolysis: The reaction may not go to completion, resulting in a mixture of the starting material and the final product.

  • Amide Formation: During the hydrolysis of the nitrile, the corresponding amide (4-amino-2-methylpyrimidine-5-carboxamide) can be formed as an intermediate. If the reaction conditions are not optimal, this amide may be isolated as a significant byproduct.

  • Decarboxylation: Although generally requiring harsh conditions, the final carboxylic acid product could potentially undergo decarboxylation to form 4-amino-2-methylpyrimidine, especially if the reaction is carried out at elevated temperatures for extended periods.

  • Ring Opening/Degradation: Pyrimidine rings can be susceptible to degradation under harsh acidic or basic conditions, leading to a variety of impurities and a lower yield of the desired product.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would be a mixture of ethyl acetate and methanol. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. For HPLC, a reverse-phase column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is typically used.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Hydrolysis - Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential decarboxylation. - Use a Stronger Acid/Base: If using catalytic acid or base, consider stoichiometric amounts or a stronger reagent. For example, switch from HCl to H2SO4 for acid hydrolysis, or from NaOH to KOH for base hydrolysis.
Product Precipitation The product may precipitate out of the reaction mixture, preventing further reaction. Ensure adequate stirring and consider using a co-solvent to improve solubility.
Degradation of Product Harsh reaction conditions (high temperature, extreme pH) can lead to product degradation. Attempt the hydrolysis under milder conditions, for example, using a weaker base or acid at a lower temperature for a longer period.
Suboptimal Work-up The product may be lost during the work-up and purification steps. Ensure the pH is adjusted correctly to precipitate the carboxylic acid during acidic work-up. Use an appropriate solvent for extraction.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Troubleshooting Step
Unreacted Starting Material (Ester or Nitrile) Detected by TLC or HPLC as a spot/peak with a different retention factor/time than the product.- Optimize Reaction Conditions: See "Incomplete Hydrolysis" in the low yield section. - Purification: Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can effectively remove unreacted starting material.
4-Amino-2-methylpyrimidine-5-carboxamide (from nitrile hydrolysis) Can be identified by NMR (presence of amide protons) and Mass Spectrometry (molecular weight corresponding to the amide).- Force Hydrolysis to Completion: Use more forcing conditions (higher temperature, longer reaction time, or stronger acid/base) to hydrolyze the amide to the carboxylic acid.
4-Amino-2-methylpyrimidine (Decarboxylation Product) Can be detected by GC-MS or LC-MS, and its presence confirmed by comparison with a standard.- Avoid High Temperatures: Carry out the hydrolysis and any subsequent heating steps at the lowest effective temperature. - Buffer the Reaction Mixture: Maintaining a controlled pH can sometimes suppress decarboxylation.

Experimental Protocols

Protocol 1: Synthesis from Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (Ester Hydrolysis)
  • Dissolution: Dissolve ethyl 4-amino-2-methylpyrimidine-5-carboxylate in a 2M aqueous solution of sodium hydroxide (NaOH).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% methanol in ethyl acetate) until the starting ester is no longer visible.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Precipitation: Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to approximately 3-4. The product will precipitate as a solid.

  • Isolation: Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain this compound.

Protocol 2: Synthesis from 4-amino-2-methyl-5-cyanopyrimidine (Nitrile Hydrolysis)
  • Reaction Setup: Suspend 4-amino-2-methyl-5-cyanopyrimidine in a 6M aqueous solution of sulfuric acid (H₂SO₄).

  • Heating: Heat the mixture to reflux (approximately 120-130 °C) for 6-8 hours.

  • Monitoring: Monitor the reaction by HPLC to follow the disappearance of the starting nitrile and the formation of the carboxylic acid.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Precipitation: Neutralize the solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is around 3-4.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from hot water to obtain pure this compound.

Visualizations

Synthesis_Pathways cluster_ester Route 1: Ester Hydrolysis cluster_nitrile Route 2: Nitrile Hydrolysis Ester Ethyl 4-amino-2- methylpyrimidine-5-carboxylate Acid1 4-Amino-2-methylpyrimidine- 5-carboxylic acid Ester->Acid1 NaOH (aq), Reflux Nitrile 4-Amino-2-methyl- 5-cyanopyrimidine Amide 4-Amino-2-methyl- pyrimidine-5-carboxamide Nitrile->Amide H₂SO₄ (aq), Reflux (Intermediate) Acid2 4-Amino-2-methylpyrimidine- 5-carboxylic acid Amide->Acid2 H₂SO₄ (aq), Reflux

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem CheckReaction Check for Complete Reaction (TLC/HPLC) Problem->CheckReaction Yes Success Successful Synthesis Problem->Success No Incomplete Incomplete Reaction CheckReaction->Incomplete Incomplete CheckWorkup Review Work-up & Purification CheckReaction->CheckWorkup Complete Optimize Optimize Conditions: - Extend Time - Increase Temperature - Stronger Reagent Incomplete->Optimize Optimize->CheckReaction Losses Product Loss During Work-up CheckWorkup->Losses Yes CheckDegradation Check for Degradation (LC-MS) CheckWorkup->CheckDegradation No AdjustpH Adjust pH for Precipitation Losses->AdjustpH AdjustpH->CheckWorkup Degradation Degradation Detected CheckDegradation->Degradation Yes CheckDegradation->Success No MilderConditions Use Milder Conditions Degradation->MilderConditions MilderConditions->Start

Caption: Troubleshooting workflow for synthesis issues.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Precursor Precursor (Ester or Nitrile) Product Target Product 4-Amino-2-methylpyrimidine- 5-carboxylic acid Precursor->Product Hydrolysis Incomplete Incomplete Hydrolysis Unreacted Precursor Precursor->Incomplete Insufficient Time/ Temp/Reagent Amide Amide Formation (from Nitrile) Precursor->Amide Mild Hydrolysis (Nitrile only) Decarboxylation Decarboxylation 4-Amino-2-methylpyrimidine Product->Decarboxylation High Temperature

Caption: Logical relationship of side reactions in the synthesis.

stability issues of 4-Amino-2-methylpyrimidine-5-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 4-Amino-2-methylpyrimidine-5-carboxylic acid during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound, providing systematic approaches to troubleshoot and resolve them.

Issue Potential Cause Recommended Action
Unexpected or inconsistent results in biological assays. Degradation of the compound in solution, particularly in DMSO. Some aminopyrimidines can undergo oxidation or condensation in this solvent.[1]Prepare fresh stock solutions immediately before use. If storage is necessary, aliquot solutions into single-use vials, store at -80°C, and minimize freeze-thaw cycles.[1] Consider using an inert atmosphere for preparation and storage of solutions for highly sensitive experiments.[1]
Discoloration of the solid compound or solutions. This may indicate degradation due to oxidation or other pathways, potentially accelerated by exposure to light, air, or moisture.[1]Store the solid compound in a tightly sealed container in a dark, dry, and cool place.[2] For solutions, follow the storage recommendations above.
Low or variable purity observed during quality control analysis. The compound may have degraded during storage. Factors like temperature, light, and humidity can affect the stability of pyrimidine derivatives.[2]Review storage conditions to ensure they align with recommendations (see FAQs below). Consider re-analyzing a freshly opened sample to confirm the degradation.
Poor solubility of the compound. While this is an intrinsic property, improper storage (e.g., moisture absorption) could potentially affect it. For experimental purposes, the pH of the solution is a critical factor for ionizable compounds like this.[2]For aqueous solutions, adjust the pH to improve the solubility of the carboxylic acid and amino groups. The use of co-solvents like DMSO or DMF in minimal amounts can also be effective.[2]
High background signal in fluorescence-based assays. This can be due to the intrinsic fluorescence of the pyrimidine compound itself or the formation of fluorescent degradation products upon exposure to light.[1]Run a control with the compound alone in the assay buffer to determine its intrinsic fluorescence. Protect all solutions from light. If possible, optimize the excitation and emission wavelengths of your instrument to minimize interference.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light and moisture.[2] While some suppliers suggest room temperature storage for the solid, keeping it in a desiccator away from direct light is a good practice.

Q2: How should I store solutions of this compound?

Solutions, especially in solvents like DMSO, can be less stable than the solid form.[1] It is highly recommended to prepare solutions fresh for each experiment. If you need to store solutions, they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term storage.[1][2]

Q3: What are the potential degradation pathways for this compound?

While specific studies on this molecule are limited, pyrimidine derivatives can be susceptible to several degradation pathways:

  • Photodegradation: The pyrimidine ring can be sensitive to UV light, potentially leading to decomposition.[2] It is crucial to handle the compound and its solutions with protection from light.

  • Oxidation: The amino group on the pyrimidine ring can be susceptible to oxidation.[3] This can be accelerated by air and certain solvents.

  • Hydrolysis: Under harsh acidic or alkaline conditions and high temperatures, the molecule could potentially undergo hydrolysis.[4][5]

  • Decarboxylation: Some pyrimidine carboxylic acids have been shown to undergo decarboxylation in acidic aqueous solutions.[6]

Q4: Is this compound sensitive to moisture?

Yes, similar pyrimidine-based compounds are known to be moisture-sensitive.[7] Absorbed moisture can potentially accelerate degradation pathways. Therefore, storage in a dry environment, such as a desiccator, is recommended.

Q5: How can I assess the stability of my sample of this compound?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used.[8][9] This involves subjecting the compound to forced degradation conditions (stress testing) to generate potential degradation products and developing an HPLC method that can separate the parent compound from these products.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating analytical method.[8]

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or oven

  • Photostability chamber or a UV lamp

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a specific temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at room temperature or a slightly elevated temperature for a defined time.

    • Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a set period, protected from light.

    • Thermal Degradation: Heat the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C) for a specified duration.

    • Photodegradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control sample.

Hypothetical Workflow for Stability Analysis

G Workflow for Stability Assessment cluster_0 Sample Preparation and Stressing cluster_1 Analytical Method cluster_2 Data Analysis and Conclusion A Prepare Stock Solution of This compound B Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B D Analyze Stressed and Control Samples B->D C Develop Stability-Indicating HPLC Method C->D E Identify and Quantify Degradation Products D->E F Determine Stability Profile and Shelf-life E->F

Caption: A general workflow for assessing the stability of a chemical compound.

Data Presentation

The following table can be used to summarize the results from a forced degradation study. The percentage of degradation should be calculated based on the reduction in the peak area of the parent compound in the stressed sample compared to the unstressed control.

Stress Condition Duration Temperature % Degradation Number of Degradants Observations (e.g., color change)
0.1 M HCl24 hours60°C
0.1 M NaOH8 hoursRoom Temp
3% H₂O₂24 hoursRoom Temp
Heat (Solid)48 hours80°C
Heat (Solution)48 hours80°C
Photolytic (UV/Vis)7 daysRoom Temp

Visualization of Potential Degradation Pathways

The following diagram illustrates potential degradation pathways based on the chemical nature of this compound and general knowledge of pyrimidine chemistry.

G Potential Degradation Pathways cluster_0 Degradation Products A This compound B Oxidized Products (e.g., N-oxide) A->B Oxidation (O2, H2O2) C Hydrolysis Products A->C Hydrolysis (H+/OH-) D Photodegradation Products A->D Photolysis (UV/Vis Light) E Decarboxylation Product A->E Decarboxylation (Heat, Acid)

Caption: Potential degradation routes for this compound.

References

Technical Support Center: Analysis of 4-Amino-2-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-methylpyrimidine-5-carboxylic acid. The information provided will assist in identifying potential impurities and resolving common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

A1: Impurities in this compound can originate from several sources:

  • Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. A common synthetic route involves the hydrolysis of 4-amino-2-methylpyrimidine-5-carbonitrile. Therefore, potential impurities include residual nitrile starting material and the intermediate 4-amino-2-methylpyrimidine-5-carboxamide.

  • Degradation Products: The molecule can degrade under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[1][2] This can lead to the formation of various degradation products.

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.

  • Inorganic Impurities: These can be introduced from reagents, catalysts, or manufacturing equipment.[3]

Q2: I am observing an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak could be a synthesis-related impurity, a degradation product, or a contaminant. To identify it, a systematic approach is recommended:

  • Mass Spectrometry (LC-MS): The most powerful technique for obtaining the molecular weight of the unknown impurity.[3]

  • Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products.[2][4] If the retention time of a degradation product matches your unknown peak, it provides a strong indication of its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, 1H and 13C NMR spectroscopy can provide detailed structural information for definitive identification.[5]

  • Reference Standards: If a potential impurity is suspected (e.g., the nitrile precursor), injecting a known reference standard of that compound can confirm its presence if the retention times match.

Q3: My HPLC analysis is showing poor peak shape (e.g., tailing or fronting). What are the common causes and solutions?

A3: Poor peak shape in HPLC analysis of this compound, which is a polar and ionizable compound, can be due to several factors:

  • Secondary Silanol Interactions: The carboxylic acid and amino groups can interact with free silanol groups on the silica-based column packing, leading to peak tailing.

    • Solution: Use a base-deactivated column, operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanols, or add a competing base like triethylamine to the mobile phase in low concentrations.

  • Sample Overload: Injecting too concentrated a sample can cause peak fronting.

    • Solution: Dilute the sample and reinject.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte, which in turn influences its retention and peak shape.

    • Solution: Optimize the mobile phase pH. For this acidic compound, a pH below its pKa is generally recommended for good peak shape in reversed-phase chromatography.

  • Column Contamination: Buildup of contaminants on the column can lead to distorted peaks.

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column or guard column.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause Recommended Solution
Variable Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the HPLC pump is functioning correctly and that the mobile phase is properly mixed and degassed.[6]
Temperature variations.Use a column oven to maintain a consistent temperature.[7]
Ghost Peaks Contamination in the mobile phase, injection system, or sample.Use high-purity solvents, clean the injector, and ensure proper sample preparation.[8]
Late eluting peaks from a previous injection.Increase the run time or flush the column with a stronger solvent between injections.
Loss of Resolution Column degradation.Replace the column or guard column.
Change in mobile phase composition.Prepare fresh mobile phase and ensure accurate composition.
High Backpressure Blockage in the HPLC system (e.g., guard column, column frit).Replace the guard column or in-line filter. Backflush the column if necessary.[8]
Mobile phase precipitation.Ensure the mobile phase components are fully miscible and will not precipitate under the operating conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling

This protocol outlines a general stability-indicating HPLC method suitable for separating this compound from its potential impurities and degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[2][4]

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80 °C for 24 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (in solution and as a solid) to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

After exposure to the stress conditions, samples should be diluted appropriately and analyzed using the stability-indicating HPLC method.

Data Presentation

Table 1: Potential Synthesis-Related Impurities
Impurity NameStructurePotential Source
4-amino-2-methylpyrimidine-5-carbonitrileC₆H₆N₄Unreacted starting material from the synthesis of the carboxylic acid.
4-amino-2-methylpyrimidine-5-carboxamideC₆H₈N₄OIntermediate in the hydrolysis of the nitrile to the carboxylic acid.
Table 2: Typical Results of Forced Degradation Studies
Stress ConditionObservationPotential Degradation Products
Acid Hydrolysis Significant degradationPotential for hydrolysis of the amino group or decarboxylation.
Base Hydrolysis Moderate degradationPotential for pyrimidine ring opening.
Oxidation Minor degradationFormation of N-oxides or other oxidation products.
Thermal Minimal degradationTypically stable under dry heat.
Photolytic Minor degradationPotential for photolytic cleavage or rearrangement.

Visualizations

Impurity_Identification_Workflow start Unexpected Peak in HPLC lcms LC-MS Analysis start->lcms forced_degradation Forced Degradation Study start->forced_degradation ref_standard Inject Reference Standard start->ref_standard mol_weight Determine Molecular Weight lcms->mol_weight match_rt Match Retention Time? forced_degradation->match_rt isolate Isolate Impurity match_rt->isolate No confirm_identity Confirm Identity match_rt->confirm_identity Yes nmr NMR Spectroscopy isolate->nmr structure_elucidation Structure Elucidation nmr->structure_elucidation end Impurity Identified structure_elucidation->end ref_standard->confirm_identity confirm_identity->end

Caption: Workflow for the identification of unknown impurities.

Degradation_Pathway main 4-Amino-2-methylpyrimidine- 5-carboxylic acid hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation main->oxidation photolysis Photolysis main->photolysis degradation_products Degradation Products (e.g., Ring Opened, N-oxides) hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products

Caption: Potential degradation pathways under stress conditions.

References

Technical Support Center: Optimization of Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of pyrimidine ring formation. This resource is designed for researchers, scientists, and professionals in drug development to provide targeted solutions to common challenges encountered during pyrimidine synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Pyrimidine Product

Question: My pyrimidine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classic methods may use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[1] It is advisable to screen different catalysts and optimize their concentration for your specific substrates.[1]

  • Inefficient Reaction Conditions: Temperature and reaction time are key parameters. Some reactions may require heating to proceed efficiently, while others might benefit from milder conditions to prevent degradation.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1][2][3]

  • Poor Reactant Purity: Impurities in your starting materials (e.g., aldehyde, β-ketoester, urea/thiourea) can inhibit the reaction and lead to the formation of unwanted byproducts.[1][2][3] Ensure all reactants are of high purity.

  • Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate and yield.[1] Polar solvents are generally preferred.[1] Experimenting with different solvents like ethanol or acetonitrile, or even conducting the reaction under solvent-free conditions, may improve your results.[1][3]

  • Incorrect Stoichiometry: While a 1:1:1 molar ratio of reactants is standard for many pyrimidine syntheses like the Biginelli reaction, using a slight excess of the urea or thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields by shifting the equilibrium towards product formation.[3][4]

Problem 2: Significant Side Product Formation

Question: My reaction is producing a significant amount of side products, complicating purification. How can I minimize these impurities?

Answer: The formation of side products is a common issue. Here are some strategies to enhance the selectivity of your reaction:

  • Formation of Hantzsch-type Dihydropyridines (in Biginelli reactions): This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[2] To minimize this, consider running the reaction at a lower temperature.[2]

  • Formation of N-acylurea Byproducts: These impurities can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[2] For purification, recrystallization is often an effective method.[2]

  • Knoevenagel Condensation Product: In reactions like the Biginelli, the Knoevenagel condensation product can be a major byproduct.[4] Using a slight excess of urea (1.2–1.5 equivalents) can help to favor the desired reaction pathway.[4]

  • Uncyclized Intermediates: Failure of the final ring-closing step can be due to insufficient activation.[4] Increasing the concentration or strength of the acid catalyst, or raising the reaction temperature, can promote cyclization.[4]

Problem 3: Incomplete Cyclization in Pinner Pyrimidine Synthesis

Question: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

Answer: Incomplete cyclization in the Pinner synthesis can be due to several factors:

  • Presence of Water: The intermediate in the Pinner synthesis is highly susceptible to hydrolysis. Ensure strictly anhydrous conditions are maintained throughout the reaction.[4]

  • Suboptimal Base: The choice and stoichiometry of the base are crucial. Common bases include sodium ethoxide or potassium carbonate.[2] The base promotes the desired cyclization while minimizing side reactions.[2]

  • Inadequate Temperature: The optimal temperature will depend on your specific substrates. Monitor the reaction by TLC to find the ideal temperature that promotes cyclization without causing decomposition.[2]

  • Insufficient Activation: If the reaction is sluggish, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control for a successful pyrimidine synthesis?

A1: The most critical parameters to optimize are:

  • Catalyst: Type and loading.

  • Solvent: Polarity and aprotic/protic nature.

  • Temperature: Crucial for both reaction rate and preventing side reactions.

  • Reaction Time: Should be optimized by monitoring the reaction progress.

  • Purity of Reactants: High purity is essential to avoid inhibition and side reactions.[1][2][3]

  • Stoichiometry of Reactants: A slight excess of one reactant can sometimes improve yields.[3][4]

Q2: Can I use aliphatic aldehydes in the Biginelli reaction?

A2: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes can be more prone to self-condensation and other side reactions.[1][4]

Q3: My catalyst seems to be inactive. What are the possible reasons?

A3: Catalyst inactivity can be due to:

  • Deactivation: The catalyst may have degraded over time or due to improper storage.

  • Poisoning: Impurities in the reactants or solvent can act as catalyst poisons.[5]

  • Insufficient Loading: The amount of catalyst may be too low to effectively drive the reaction.[5]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions for the Biginelli reaction, a common method for pyrimidine synthesis.

Table 1: Effect of Catalyst on a Representative Biginelli Reaction

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
HCl (10)EthanolReflux675
FeCl₃ (5)Acetonitrile80488
ZnCl₂ (10)Solvent-free100292
Yb(OTf)₃ (2)EthanolReflux395

Data compiled from various literature sources for a representative Biginelli reaction.[1]

Table 2: Effect of Solvent on a Representative Biginelli Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)
FeCl₃ (5 mol%)EthanolReflux582
FeCl₃ (5 mol%)Acetonitrile80488
FeCl₃ (5 mol%)DichloromethaneReflux1265
FeCl₃ (5 mol%)Solvent-free100291

Data compiled from various literature sources for a representative Biginelli reaction.[1][3]

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[1]

  • Add the chosen solvent (20 mL, e.g., ethanol) and the catalyst (e.g., 1-5 mol% of a Lewis acid).[1]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[1]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-dicarbonyl compound (1.0 eq) in an anhydrous solvent (e.g., ethanol).

  • Add a base (e.g., sodium ethoxide, 1.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Add the amidine hydrochloride (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[2]

  • Remove the solvent under reduced pressure.[2]

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]

Visualizations

Troubleshooting_Workflow start Low Yield or Side Products check_purity Check Purity of Starting Materials start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry If pure screen_catalyst Screen Different Catalysts & Loading optimize_stoichiometry->screen_catalyst optimize_temp_time Optimize Temperature & Reaction Time screen_catalyst->optimize_temp_time screen_solvent Screen Different Solvents optimize_temp_time->screen_solvent purification Purification Strategy (Recrystallization/Chromatography) screen_solvent->purification success Improved Yield & Purity purification->success

Caption: A troubleshooting workflow for optimizing pyrimidine synthesis reactions.

Biginelli_vs_Hantzsch reactants Aldehyde + β-Ketoester + Urea high_temp High Temperature reactants->high_temp low_temp Low Temperature reactants->low_temp hantzsch Hantzsch Product (Side Product) high_temp->hantzsch urea_decomp Urea -> NH3 high_temp->urea_decomp biginelli Biginelli Product (Desired Pyrimidine) low_temp->biginelli

Caption: The competitive reaction pathways of the Biginelli and Hantzsch reactions.

References

Technical Support Center: Synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method involves a two-step process. The first step is the synthesis of the corresponding nitrile precursor, 4-amino-2-methylpyrimidine-5-carbonitrile. This is often achieved through the condensation of a suitable three-carbon synthon with acetamidine. The subsequent and final step is the hydrolysis of the nitrile group to the carboxylic acid.

Q2: My synthesis is resulting in a very low yield. What are the primary causes?

Low yields in pyrimidine synthesis can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst, particularly in the initial cyclization step, are critical.

  • Incorrect Reaction Temperature: Both the cyclization and hydrolysis steps are sensitive to temperature. Temperatures that are too low can lead to incomplete reactions, while excessively high temperatures can cause degradation of starting materials or products.

  • Presence of Water: The initial condensation reaction to form the pyrimidine ring often requires anhydrous conditions to prevent unwanted side reactions.

  • Incomplete Hydrolysis: The conversion of the nitrile to the carboxylic acid may not go to completion, leaving unreacted starting material.

Q3: I have isolated a major byproduct instead of my desired carboxylic acid. How can I identify it?

A common byproduct is the starting nitrile, 4-amino-2-methylpyrimidine-5-carbonitrile, due to incomplete hydrolysis. Another possibility is the formation of the corresponding amide, 4-amino-2-methylpyrimidine-5-carboxamide, which is an intermediate in the hydrolysis of the nitrile. Characterization by techniques such as NMR, IR, and mass spectrometry can help identify these impurities. For instance, the nitrile will show a characteristic C≡N stretch in the IR spectrum around 2220 cm⁻¹.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile (Precursor)
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inactive or insufficient catalyst.Ensure the catalyst is fresh and used in the correct stoichiometric amount. Consider screening different catalysts (e.g., various Lewis or Brønsted acids).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.
Presence of moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products Self-condensation of starting materials.Adjust the reaction temperature and pH. Consider slower addition of one of the reactants.
Incorrect stoichiometry.Carefully check the molar ratios of the reactants. A slight excess of the amidine may be beneficial.
Problem 2: Inefficient Hydrolysis of 4-Amino-2-methylpyrimidine-5-carbonitrile
Symptom Possible Cause Suggested Solution
Presence of significant amounts of starting nitrile after the reaction Incomplete hydrolysis.Increase the reaction time and/or temperature. Ensure the concentration of the acid or base used for hydrolysis is sufficient.
Hydrolysis has stalled at the amide intermediate.For acid hydrolysis, use a stronger acid or increase its concentration. For basic hydrolysis, ensure a sufficient excess of base is used, followed by careful acidification to pH ~3-4 to precipitate the carboxylic acid.
Product degradation Reaction conditions are too harsh.Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time). Monitor the reaction closely to stop it once the starting material is consumed.
Difficulty in isolating the product Incorrect pH for precipitation.After basic hydrolysis, carefully adjust the pH of the solution with a strong acid (e.g., HCl) to the isoelectric point of the amino acid to induce precipitation.

Experimental Protocols

A detailed experimental protocol is crucial for successful synthesis. Below is a general procedure for the hydrolysis of the nitrile precursor.

Alkaline Hydrolysis of 4-Amino-2-methylpyrimidine-5-carbonitrile:

  • Suspend 4-amino-2-methylpyrimidine-5-carbonitrile in an aqueous solution of sodium hydroxide (e.g., 2-4 M).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway A Starting Materials (e.g., 2-cyanoacetamide, acetamidine) B 4-Amino-2-methylpyrimidine-5-carbonitrile A->B Condensation/ Cyclization C This compound B->C Hydrolysis Troubleshooting_Workflow cluster_cyclization Cyclization Issues cluster_hydrolysis Hydrolysis Issues start Low Yield or Impurity Detected check_step Identify Synthesis Step: Cyclization or Hydrolysis? start->check_step c1 Check Catalyst Activity check_step->c1 Cyclization h1 Increase Reaction Time/Temp check_step->h1 Hydrolysis c2 Verify Anhydrous Conditions c1->c2 c3 Optimize Temperature c2->c3 h2 Adjust Acid/Base Concentration h1->h2 h3 Confirm pH for Precipitation h2->h3

Technical Support Center: Characterization of 4-Amino-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 4-Amino-2-methylpyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the characterization of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The primary challenges in characterizing this compound stem from its polar and zwitterionic nature, which can lead to issues with solubility, chromatographic peak shape, and stability. Key challenges include:

  • Solubility: Limited solubility in common organic solvents used for chromatography can make sample preparation difficult.

  • Chromatography: Poor peak shape, including tailing or fronting, is often observed in reversed-phase HPLC due to strong interactions with residual silanols on the stationary phase.

  • Stability: The compound may be susceptible to degradation under certain pH, temperature, and light conditions.

  • Hygroscopicity: The presence of amino and carboxylic acid groups may lead to water absorption, affecting accurate weighing and sample concentration.

  • Polymorphism: The potential for multiple crystalline forms can impact physical and chemical properties, including solubility and stability.

Q2: How does the pH of the mobile phase affect the HPLC analysis of this compound?

A2: The pH of the mobile phase is a critical parameter in the HPLC analysis of this compound due to its amphoteric nature. The molecule possesses both a basic amino group and an acidic carboxylic acid group, meaning its ionization state is highly dependent on pH.

  • At low pH (below the pKa of the carboxylic acid): The carboxylic acid will be protonated (neutral), and the amino group will be protonated (positive charge). The overall charge will be positive.

  • At a neutral pH (between the pKa of the carboxylic acid and the pKa of the amino group): The carboxylic acid will be deprotonated (negative charge), and the amino group will be protonated (positive charge), existing as a zwitterion.

  • At high pH (above the pKa of the amino group): The carboxylic acid will be deprotonated (negative charge), and the amino group will be neutral. The overall charge will be negative.

These changes in ionization state directly impact the compound's retention and peak shape in reversed-phase HPLC. Operating at a pH that suppresses the ionization of either the amino or carboxylic acid group can often lead to improved peak shape and retention. For basic analytes, a mobile phase pH above the pKa can improve peak shape by reducing interactions with silanol groups[1].

Q3: What are the expected fragmentation patterns for this compound in mass spectrometry?

A3: In mass spectrometry, particularly with electrospray ionization (ESI), this compound is expected to ionize well in both positive and negative modes.

  • Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ will be the primary ion. Fragmentation (MS/MS) of the [M+H]⁺ ion would likely involve the loss of small neutral molecules. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) and H₂O (18 Da)[2][3]. The pyrimidine ring itself may also undergo characteristic fragmentation.

  • Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ will be observed. Fragmentation of the [M-H]⁻ ion often involves the loss of CO₂ (44 Da) from the carboxylate group.

The presence of the amino and methyl groups on the pyrimidine ring will also influence the fragmentation, leading to specific daughter ions that can be used for structural confirmation.

Troubleshooting Guides

HPLC Analysis: Poor Peak Shape

Issue: Broad, tailing, or fronting peaks are observed during reversed-phase HPLC analysis.

HPLC_Troubleshooting_Peak_Shape cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions PoorPeakShape Poor Peak Shape (Tailing, Fronting, Broadening) SilanolInteraction Silanol Interactions PoorPeakShape->SilanolInteraction MobilePhasepH Inappropriate Mobile Phase pH PoorPeakShape->MobilePhasepH ColumnOverload Column Overload PoorPeakShape->ColumnOverload StrongSampleSolvent Sample Solvent Too Strong PoorPeakShape->StrongSampleSolvent UseEndcappedColumn Use End-capped Column or Polar Embedded Phase SilanolInteraction->UseEndcappedColumn AdjustpH Adjust Mobile Phase pH (e.g., pH 2.5 or >7.5) MobilePhasepH->AdjustpH ReduceSampleConc Reduce Sample Concentration or Injection Volume ColumnOverload->ReduceSampleConc DissolveInMobilePhase Dissolve Sample in Mobile Phase StrongSampleSolvent->DissolveInMobilePhase

Potential Cause Troubleshooting Steps Rationale
Secondary Interactions with Silanols 1. Use a modern, high-purity, end-capped C18 column. 2. Consider a column with a polar-embedded or polar-endcapped stationary phase. [4] 3. Increase the ionic strength of the mobile phase (e.g., 25-50 mM buffer). The polar nature of the analyte can lead to strong interactions with residual silanol groups on the silica support of the stationary phase, causing peak tailing. End-capping neutralizes many of these active sites. Polar-embedded phases provide a "water-enriched" layer near the silica surface, which shields the analyte from interacting with the silanols. Increased buffer concentration can also help mask silanol activity.
Inappropriate Mobile Phase pH 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of the amino and carboxylic acid groups. [5] 2. For reversed-phase, a low pH (e.g., 2.5-3.0) using a buffer like phosphate or formate is often a good starting point to protonate the carboxylic acid. The ionization state of the molecule significantly affects its interaction with the stationary phase. At a pH close to the pKa, both ionized and non-ionized forms may exist, leading to peak broadening or splitting. Suppressing the ionization of one of the functional groups can lead to a more uniform interaction with the stationary phase and improved peak shape.
Column Overload 1. Reduce the injection volume. 2. Dilute the sample. Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak fronting.
Sample Solvent Effects 1. Dissolve the sample in the initial mobile phase whenever possible. 2. If a stronger solvent must be used for solubility, inject the smallest possible volume. If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte may travel through the column as a broad band, resulting in a distorted peak.
Solubility Issues

Issue: Difficulty in dissolving the compound for analysis.

Solubility_Troubleshooting cluster_solvents Solvent Selection cluster_modification Solubility Enhancement Start Solubility Issue with This compound Aqueous Aqueous Buffers Start->Aqueous PolarAprotic Polar Aprotic Solvents (DMSO, DMF) Start->PolarAprotic Alcohols Polar Protic Solvents (Methanol, Ethanol) Start->Alcohols pH_Adjust pH Adjustment Aqueous->pH_Adjust Sonication Sonication/Heating PolarAprotic->Sonication Alcohols->Sonication

Solvent System Troubleshooting Steps Rationale
Aqueous Solutions 1. Adjust the pH. The solubility of amino acids is generally lowest at their isoelectric point and increases in acidic or basic solutions[6]. Try dissolving in dilute acid (e.g., 0.1 M HCl) or dilute base (e.g., 0.1 M NaOH).2. Use a buffer at an appropriate pH. The zwitterionic nature of the molecule can lead to strong intermolecular interactions and low aqueous solubility at neutral pH. Altering the pH changes the ionization state and can disrupt the crystal lattice, increasing solubility.
Organic Solvents 1. Use highly polar aprotic solvents like DMSO or DMF. 2. Try polar protic solvents such as methanol or ethanol, potentially with sonication or gentle heating. Due to its polarity, the compound is expected to have low solubility in nonpolar organic solvents. Polar organic solvents are more likely to be effective.
Mixed Solvents 1. Prepare mixtures of water with methanol or acetonitrile. 2. Adjust the pH of the aqueous component before adding the organic solvent. Mixed solvent systems can provide a balance of polarity to aid in dissolution.

Experimental Protocols

Stability Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the compound and its degradation products. The following is a general protocol for developing such a method.

HPLC_Method_Dev Start Start: Define Method Goals ColumnSelection Column Selection (e.g., C18, Polar Embedded) Start->ColumnSelection MobilePhase Mobile Phase Screening (ACN/MeOH, pH, Buffer) ColumnSelection->MobilePhase GradientOpt Gradient Optimization MobilePhase->GradientOpt ForcedDeg Forced Degradation Studies GradientOpt->ForcedDeg Validation Method Validation (ICH) ForcedDeg->Validation End Final Stability-Indicating Method Validation->End

  • Column Selection:

    • Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • If peak tailing is an issue, consider a polar-embedded or polar-endcapped phase.

  • Mobile Phase Selection:

    • Aqueous Phase: 0.1% Formic acid or phosphoric acid in water (for low pH) or 10 mM ammonium acetate/formate (for mid-range pH).

    • Organic Phase: Acetonitrile or methanol.

    • Evaluate different mobile phase compositions and pH values to achieve optimal retention and peak shape.

  • Detection:

    • Use a UV detector at a wavelength of maximum absorbance for this compound.

  • Forced Degradation Studies:

    • Subject the compound to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).

    • Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at elevated temperature (e.g., 60 °C).

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to high temperature (e.g., 80-100 °C).

    • Photolytic Degradation: Expose a solution of the compound to UV and visible light.

  • Method Optimization and Validation:

    • Analyze the stressed samples using the developed HPLC method.

    • Ensure that all degradation products are well-separated from the main peak and from each other.

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation.

  • ¹H NMR:

    • Expected Signals: Protons on the pyrimidine ring, the methyl group, the amino group, and the carboxylic acid proton.

    • Solvent: DMSO-d₆ is a good choice as it can dissolve the compound and allows for the observation of exchangeable protons (NH₂ and COOH). In DMSO-d₆, the carboxylic acid proton is typically observed as a broad singlet at a high chemical shift (>10 ppm). The amino protons will also appear as a broad singlet. The methyl protons will be a sharp singlet around 2.2-2.5 ppm, and the pyrimidine proton will be a singlet in the aromatic region.

    • Challenges: The chemical shifts of the NH₂ and COOH protons can be concentration and temperature-dependent.

  • ¹³C NMR:

    • Expected Signals: Carbons of the pyrimidine ring, the methyl group, and the carboxyl group. The carboxyl carbon will appear at the downfield end of the spectrum (around 160-170 ppm).

    • Solvent Effects: The chemical shifts of carbonyl carbons can be influenced by the solvent polarity.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the compound.

  • TGA: Measures the change in mass as a function of temperature. It can be used to determine the decomposition temperature and to detect the presence of residual solvents or water.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, glass transitions, and polymorphic transitions.

Typical Experimental Conditions:

  • TGA: Heat the sample from room temperature to a high temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • DSC: Heat the sample under similar conditions as TGA to observe thermal events.

Without specific experimental data, it is difficult to provide exact transition temperatures. However, for a compound of this nature, one would look for a melting point, followed by decomposition at a higher temperature.

Polymorphism Screening

The existence of different crystalline forms (polymorphs) can significantly impact the physicochemical properties of a drug substance.

Experimental Approach:

  • Crystallization from various solvents: Dissolve the compound in a range of solvents with different polarities (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, hexane) and allow it to crystallize under different conditions (slow evaporation, cooling crystallization, anti-solvent addition).

  • Characterization of solid forms: Analyze the resulting solids using techniques such as:

    • Powder X-ray Diffraction (PXRD): Each crystalline form will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): Different polymorphs will have different melting points and may show solid-solid transitions.

    • Thermogravimetric Analysis (TGA): To identify solvates or hydrates.

    • Infrared (IR) Spectroscopy: Different polymorphs can exhibit different vibrational spectra.

Studies on co-crystallization of aminopyrimidines with carboxylic acids have shown the formation of predictable hydrogen-bonding patterns (synthons), which suggests that this compound may also form stable co-crystals or exhibit polymorphism[9][10].

This technical support center provides a starting point for addressing the challenges in the characterization of this compound. For more specific issues, further experimental investigation is recommended.

References

Technical Support Center: 4-Amino-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Amino-2-methylpyrimidine-5-carboxylic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and dark place. Storage at -20°C is advisable for long-term preservation. The area should be well-ventilated.

Q2: What are the known or potential degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of related aminopyrimidine and carboxylic acid compounds, potential degradation pathways include:

  • Hydrolysis: The amino group on the pyrimidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to the formation of a hydroxyl group.

  • Photodegradation: Exposure to UV or visible light may induce degradation. Aromatic and heterocyclic compounds can undergo complex photochemical reactions.

  • Thermal Degradation: High temperatures can lead to decarboxylation (loss of the carboxylic acid group) or other decomposition reactions.

  • Oxidation: The amino group and the pyrimidine ring can be susceptible to oxidation, leading to the formation of various oxidized byproducts.

Q3: Are there any known chemical incompatibilities for this compound?

A3: Avoid strong oxidizing agents, strong acids, and strong bases. Reactions with these substances can lead to the degradation of the compound. For instance, strong acids or bases can catalyze hydrolysis of the amino group.

Q4: How can I assess the stability of my sample of this compound?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector, should be developed and validated. This method should be able to separate the intact compound from its potential degradation products. Forced degradation studies are essential for developing such a method.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptom: When analyzing a sample of this compound via HPLC, additional, unexpected peaks are observed.

Possible Causes:

  • Degradation: The compound may have degraded due to improper storage or handling (exposure to light, high temperature, or incompatible chemicals).

  • Contamination: The sample may be contaminated with impurities from synthesis or from the solvent.

  • Solvent Effects: The solvent used to dissolve the sample may be reacting with the compound or may itself contain impurities.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dark, dry, tightly sealed).

  • Run a Blank: Inject the solvent used for sample preparation to check for solvent-related impurities.

  • Perform Forced Degradation: Subject a fresh, pure sample to forced degradation conditions (see Experimental Protocols section) to intentionally generate degradation products. Compare the chromatograms to see if the unexpected peaks match any of the generated degradants.

  • Use a Fresh Solvent: Prepare a new solution of the compound using a fresh, high-purity solvent.

  • Re-evaluate Synthesis Purity: If the issue persists with fresh samples, the impurity may be from the synthesis process.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the solvent before analysis.

  • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method.

4. Data Presentation:

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation (Illustrative)Number of Degradation Products (Illustrative)
0.1 M HCl246015%2
0.1 M NaOH246025%3
3% H₂O₂24Room Temp10%1
Thermal481055%1
PhotolyticAs per ICH Q1BAs per ICH Q1B8%2

Visualizations

Logical Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Degradation (Solid, 105°C) prep_stock->thermal photo Photodegradation (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute to Target Conc. neutralize->dilute hplc HPLC Analysis dilute->hplc evaluate Evaluate Degradation Identify Products hplc->evaluate

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_oxidation Oxidation main 4-Amino-2-methylpyrimidine- 5-carboxylic acid hydrolysis_prod 4-Hydroxy-2-methylpyrimidine- 5-carboxylic acid main->hydrolysis_prod Acid/Base decarboxylation_prod 4-Amino-2-methylpyrimidine main->decarboxylation_prod Heat (Δ) oxidation_prod N-oxide or Ring-opened products main->oxidation_prod [O]

Caption: Potential degradation pathways for the compound.

Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route to this compound?

A common and scalable approach involves a two-step process:

  • Synthesis of the intermediate, 4-Amino-2-methylpyrimidine-5-carbonitrile. This is often achieved through the condensation of acetamidine with a suitable three-carbon component. One scalable method reacts 2-cyanoacetamide with a Vilsmeier reagent, followed by condensation with acetamidine. An alternative approach treats malononitrile with an ionic salt prepared from DMF and dimethyl sulfate, which is then reacted with acetamidine hydrochloride.[1]

  • Hydrolysis of the nitrile group to a carboxylic acid. The 4-Amino-2-methylpyrimidine-5-carbonitrile intermediate is then hydrolyzed to the final carboxylic acid product. This is typically carried out under acidic or basic conditions.[2][3][4]

Q2: What are the main challenges when scaling up the synthesis of this compound?

Scaling up this synthesis can present several challenges:

  • Reaction Control: Exothermic reactions, particularly during the formation of the pyrimidine ring, can be difficult to manage on a larger scale.

  • Reagent Addition: The rate of addition of reagents can significantly impact impurity profiles and yields.

  • Product Isolation and Purification: The carboxylic acid product may have limited solubility, making its isolation and purification from the reaction mixture challenging. Recrystallization may be necessary but can lead to yield loss.

  • Hydrolysis Conditions: The hydrolysis of the nitrile is a critical step. Harsh conditions can lead to decomposition of the pyrimidine ring or the formation of side products. Finding the optimal balance of reaction time, temperature, and reagent concentration is crucial.[2]

  • Impurity Profile: Side reactions can lead to impurities that are difficult to remove from the final product.

Q3: How can I improve the yield of the hydrolysis step?

To improve the yield of the hydrolysis of 4-Amino-2-methylpyrimidine-5-carbonitrile:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of the acid or base to find the optimal conditions.

  • Choice of Acid or Base: Strong acids like hydrochloric acid or sulfuric acid, and strong bases like sodium hydroxide or potassium hydroxide are commonly used.[2] The choice may depend on the stability of your starting material and product.

  • Monitor the Reaction: Use techniques like TLC or HPLC to monitor the progress of the reaction and avoid over-running it, which can lead to degradation.

  • Work-up Procedure: Careful pH adjustment during the work-up is critical to ensure complete precipitation of the carboxylic acid product without redissolving it.

Troubleshooting Guides

Problem 1: Low Yield of 4-Amino-2-methylpyrimidine-5-carbonitrile (Intermediate)
Potential Cause Suggested Solution
Incomplete reaction- Increase reaction time and/or temperature. - Monitor the reaction by TLC or HPLC to confirm completion.
Side reactions- Control the temperature carefully, especially during exothermic steps. - Optimize the rate of reagent addition.
Poor quality starting materials- Ensure the purity of acetamidine hydrochloride, 2-cyanoacetamide, or malononitrile.
Inefficient purification- Optimize the recrystallization solvent and procedure to minimize product loss.
Problem 2: Incomplete Hydrolysis of the Nitrile Intermediate
Potential Cause Suggested Solution
Insufficient reaction time or temperature- Increase the reaction time and/or temperature.[2] - Monitor the reaction progress closely.
Inadequate concentration of acid or base- Increase the concentration of the hydrolyzing agent.
Poor solubility of the nitrile intermediate- Use a co-solvent to improve solubility, if compatible with the reaction conditions.
Problem 3: Formation of Impurities During Hydrolysis
Potential Cause Suggested Solution
Degradation of the pyrimidine ring- Use milder hydrolysis conditions (lower temperature, shorter reaction time). - Consider enzymatic hydrolysis as a milder alternative if available.
Formation of the corresponding amide as a byproduct- Ensure the hydrolysis goes to completion by extending the reaction time or using more forcing conditions.[3]
Decarboxylation of the final product- Avoid excessive heating, especially under acidic conditions.
Problem 4: Difficulty in Isolating the Final Product
Potential Cause Suggested Solution
Product is too soluble in the reaction mixture- Carefully adjust the pH of the solution to the isoelectric point of the amino acid to minimize its solubility. - Cool the solution to promote precipitation.
Product precipitates as a fine, difficult-to-filter solid- Try different work-up conditions, such as a slower precipitation rate or the addition of a different solvent to induce crystallization. - Consider using a different isolation technique, such as extraction.
Product co-precipitates with inorganic salts- Wash the crude product thoroughly with deionized water to remove inorganic impurities.

Experimental Protocols

Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile (Intermediate)

This protocol is a generalized procedure based on common synthetic routes.[1] Researchers should optimize the conditions for their specific scale.

Materials:

  • 2-Cyanoacetamide

  • Vilsmeier reagent (prepared from DMF and POCl₃ or SOCl₂)

  • Acetamidine hydrochloride

  • Suitable solvent (e.g., DMF, acetonitrile)

  • Base (e.g., sodium ethoxide, triethylamine)

Procedure:

  • Formation of the enamine: React 2-cyanoacetamide with the Vilsmeier reagent in a suitable solvent. The reaction is often exothermic and requires careful temperature control.

  • Cyclization: To the resulting enamine, add acetamidine hydrochloride and a base.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction mixture, and isolate the crude product by filtration.

  • Purification: Purify the crude 4-Amino-2-methylpyrimidine-5-carbonitrile by recrystallization from a suitable solvent (e.g., ethanol, water).

Hydrolysis of 4-Amino-2-methylpyrimidine-5-carbonitrile to this compound

This protocol provides a general guideline for acid-catalyzed hydrolysis.[4][5]

Materials:

  • 4-Amino-2-methylpyrimidine-5-carbonitrile

  • Concentrated hydrochloric acid or sulfuric acid

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, suspend 4-Amino-2-methylpyrimidine-5-carbonitrile in an aqueous solution of a strong acid (e.g., 6M HCl).

  • Heating: Heat the mixture to reflux and maintain the temperature for several hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC or HPLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature, and then further in an ice bath.

  • pH Adjustment: Carefully adjust the pH of the solution with a base (e.g., NaOH solution) to the isoelectric point of the product to induce precipitation.

  • Filtration and Washing: Collect the precipitated solid by filtration, wash it with cold water, and then with a small amount of a cold organic solvent (e.g., ethanol) to remove impurities.

  • Drying: Dry the purified this compound under vacuum.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

ParameterCondition 1Condition 2
Starting Material 2-CyanoacetamideMalononitrile
Reagents Vilsmeier Reagent, Acetamidine HClDMF/Dimethyl sulfate, Acetamidine HCl
Solvent DMFAcetonitrile
Base Sodium EthoxideTriethylamine
Temperature 0°C to 80°CRoom Temperature to Reflux
Reaction Time 4-12 hours6-18 hours
Typical Yield 60-75%65-80%

Table 2: Typical Conditions for Nitrile Hydrolysis

ParameterAcidic HydrolysisBasic Hydrolysis
Reagent 6M HCl or H₂SO₄6M NaOH or KOH
Solvent WaterWater/Ethanol
Temperature 80-110°C (Reflux)80-110°C (Reflux)
Reaction Time 4-24 hours4-24 hours
Work-up Neutralization with baseAcidification with strong acid
Typical Yield 70-90%75-95%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Hydrolysis Starting_Materials Starting Materials (e.g., 2-Cyanoacetamide, Acetamidine HCl) Reaction1 Condensation Reaction Starting_Materials->Reaction1 Intermediate 4-Amino-2-methylpyrimidine-5-carbonitrile Reaction1->Intermediate Purification1 Purification (Recrystallization) Intermediate->Purification1 Purified_Intermediate Purified Intermediate Purification1->Purified_Intermediate Reaction2 Hydrolysis (Acid or Base Catalyzed) Purified_Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product Purification2 Purification (Precipitation & Washing) Final_Product->Purification2

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Identify_Step Identify Problematic Step Start->Identify_Step Step1 Synthesis of Intermediate Identify_Step->Step1 Step2 Hydrolysis Identify_Step->Step2 Isolation Isolation/Purification Identify_Step->Isolation Incomplete_Reaction Incomplete Reaction? Step1->Incomplete_Reaction Side_Products Side Products Formed? Step1->Side_Products Step2->Incomplete_Reaction Degradation Product Degradation? Step2->Degradation Solubility_Issue Solubility Issue? Isolation->Solubility_Issue Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Concentration) Incomplete_Reaction->Optimize_Conditions Yes Check_Reagents Check Reagent Quality Incomplete_Reaction->Check_Reagents No Side_Products->Optimize_Conditions Yes Degradation->Optimize_Conditions Yes Modify_Workup Modify Work-up/ Purification Solubility_Issue->Modify_Workup Yes

Caption: A logical troubleshooting workflow for addressing common issues during the synthesis.

References

Validation & Comparative

A Comparative Guide to 4-Amino-2-methylpyrimidine-5-carboxylic acid and 4-amino-5-hydroxymethyl-2-methylpyrimidine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two critical pyrimidine derivatives, 4-Amino-2-methylpyrimidine-5-carboxylic acid and 4-amino-5-hydroxymethyl-2-methylpyrimidine, to aid researchers, scientists, and drug development professionals in their work. Both molecules are fundamentally linked to the biosynthesis of thiamine (Vitamin B1), an essential cofactor in all living systems. This document outlines their physicochemical properties, biological roles, and synthetic methodologies, supported by available data.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in research and development. The following table summarizes the available data for a direct comparison.

PropertyThis compound4-amino-5-hydroxymethyl-2-methylpyrimidine
Molecular Formula C₆H₇N₃O₂[1][2]C₆H₉N₃O[3]
Molecular Weight 153.14 g/mol [1][2]139.16 g/mol [3]
Appearance Solid[4]Solid[5]
Melting Point Data not available198 °C[3][6]
Solubility Data not availableSlightly soluble in DMSO and Methanol[5]
pKa (predicted) Data not available13.31 ± 0.10[5]
IUPAC Name This compound[1](4-amino-2-methylpyrimidin-5-yl)methanol[3]
SMILES CC1=NC=C(C(=N1)N)C(=O)O[1]CC1=NC=C(C(=N1)N)CO[7]
InChI Key BAHPFHNUYPSRBK-UHFFFAOYSA-N[1]VUTBELPREDJDDH-UHFFFAOYSA-N[7]

Biological Role and Activity

Both compounds are integral to the thiamine biosynthesis pathway, albeit at different stages. 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) is a direct precursor to the pyrimidine moiety of thiamine.[7] In contrast, this compound is a metabolite of thiamine.

Currently, there is a lack of publicly available, quantitative data (e.g., IC50 or Ki values) from direct comparative studies on the biological activities of these two specific compounds. However, their involvement in the thiamine biosynthesis pathway suggests that their primary biological relevance lies in the modulation of this essential metabolic route.

The following diagram illustrates the central role of these compounds in the bacterial thiamine biosynthesis pathway.

Thiamine_Biosynthesis_Pathway cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_salvage Salvage Pathway cluster_activation Activation cluster_degradation Degradation AIR 5-Aminoimidazole ribotide (AIR) HMP_P 4-Amino-5-hydroxymethyl-2- methylpyrimidine phosphate (HMP-P) AIR->HMP_P ThiC HMP_PP 4-Amino-5-hydroxymethyl-2- methylpyrimidine pyrophosphate (HMP-PP) HMP_P->HMP_PP ThiD ThMP Thiamine monophosphate (ThMP) HMP_PP->ThMP ThiE ThDP Thiamine diphosphate (ThDP) (Active Vitamin B1) ThMP->ThDP ThiL Thiamine Thiamine ThMP->Thiamine Phosphatase HMP 4-amino-5-hydroxymethyl-2-methylpyrimidine HMP->HMP_P ThiD Carboxylic_Acid 4-Amino-2-methylpyrimidine- 5-carboxylic acid Thiamine->Carboxylic_Acid Metabolism

Caption: Bacterial thiamine biosynthesis pathway highlighting the roles of the two compounds.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized protocols for the synthesis of these compounds and a relevant biological assay.

Synthesis Protocols

3.1.1. Synthesis of 4-amino-5-hydroxymethyl-2-methylpyrimidine

This protocol is adapted from general methods for pyrimidine synthesis.

Synthesis_Workflow_HMP start Start Materials: - Ethyl α-formyl-γ-ethoxyacetoacetate - Acetamidine hydrochloride step1 Condensation Reaction: - React starting materials in the  presence of a base (e.g., NaOEt) - Solvent: Ethanol start->step1 step2 Cyclization: - Heat the reaction mixture  to induce cyclization step1->step2 step3 Hydrolysis: - Acidic or basic hydrolysis of the  ester group to a carboxylic acid step2->step3 step4 Reduction: - Reduction of the carboxylic acid  to a hydroxymethyl group  (e.g., using LiAlH4) step3->step4 step5 Purification: - Recrystallization or  column chromatography step4->step5 end_product Final Product: 4-amino-5-hydroxymethyl- 2-methylpyrimidine step5->end_product

Caption: General workflow for the synthesis of 4-amino-5-hydroxymethyl-2-methylpyrimidine.

Protocol:

  • Condensation: In a round-bottom flask, dissolve ethyl α-formyl-γ-ethoxyacetoacetate and acetamidine hydrochloride in absolute ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide in ethanol to the mixture while stirring at room temperature.

  • Cyclization: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: After cooling, the ester is hydrolyzed to the corresponding carboxylic acid by adding an aqueous acid or base and heating.

  • Reduction: The resulting carboxylic acid is then reduced to the hydroxymethyl group. This can be achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent like THF.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is performed by recrystallization from a suitable solvent or by column chromatography.

3.1.2. Synthesis of this compound

This protocol is a general method and may require optimization.

  • Starting Materials: Begin with a suitable precursor such as ethyl 4-amino-2-methylpyrimidine-5-carboxylate.

  • Hydrolysis: Dissolve the starting material in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • Precipitation and Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold water and then dry it under a vacuum. Further purification can be achieved by recrystallization.

Biological Assay Protocol: Erythrocyte Transketolase Activity (ETKA) Assay

This functional assay can be used to indirectly assess the biological impact of thiamine precursors and metabolites on thiamine status.

Principle: The activity of the thiamine-dependent enzyme transketolase in red blood cells is measured with and without the addition of exogenous thiamine pyrophosphate (TPP). A significant increase in activity upon TPP addition (the TPP effect) indicates a deficiency in functional TPP, which could be influenced by the availability of precursors like HMP.

Materials:

  • Hemolyzed erythrocyte sample

  • Reaction buffer (containing ribose-5-phosphate and other necessary components)

  • TPP solution

  • NADH

  • Glyceraldehyde-3-phosphate dehydrogenase/triosephosphate isomerase enzyme mixture

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Sample Preparation: Prepare a hemolysate from a whole blood sample.

  • Assay Setup: Prepare two sets of reactions for each sample: one with ("activated") and one without ("basal") the addition of TPP.

  • Reaction Initiation: Add the hemolysate to the reaction buffer and incubate. Start the reaction by adding NADH and the enzyme mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculation: Calculate the rate of reaction for both basal and activated samples. The ETKA activity coefficient (ETKAC) is calculated as the ratio of activated to basal activity.

Conclusion

This compound and 4-amino-5-hydroxymethyl-2-methylpyrimidine are two structurally related pyrimidine derivatives with distinct but interconnected roles in thiamine metabolism. While 4-amino-5-hydroxymethyl-2-methylpyrimidine is a direct precursor in the de novo synthesis of thiamine, this compound is a metabolic byproduct. A comprehensive, direct comparison of their biological activities is currently limited by the lack of available quantitative data. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate their comparative efficacy and potential as modulators of the thiamine biosynthesis pathway. The protocols and data presented in this guide provide a foundational resource for researchers to design and execute such studies.

References

A Comparative Analysis of the Biological Activities of 4-Amino-2-methylpyrimidine-5-carboxylic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-Amino-2-methylpyrimidine-5-carboxylic acid and its ester derivatives, supported by experimental data from various studies on structurally related compounds.

The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The functionalization of this core, particularly at the 5-position with a carboxylic acid or its ester derivatives, can significantly modulate the compound's biological profile. This guide synthesizes findings on the bioactivity of this compound and its analogs, with a focus on how esterification impacts performance in anticancer and antimicrobial assays. While direct comparative studies on this compound versus its specific esters are limited, a clear trend emerges from research on closely related pyrimidine structures: the carboxylic acid and its ester derivatives often exhibit distinct and sometimes superior activities depending on the biological target.

Comparative Biological Activity Data

The following tables summarize the quantitative data from studies on pyrimidine-5-carboxylate derivatives, showcasing their efficacy in various biological assays.

Table 1: Anticancer Activity of Pyrimidine Derivatives
CompoundDerivative TypeCell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidine Derivative 2Ethyl EsterMCF-7 (Breast Cancer)0.013[1]
Thieno[2,3-d]pyrimidine Derivative 3Ethyl EsterMCF-7 (Breast Cancer)-[1]
Thiazolo[4,5-d]pyrimidine Derivative 3bChloro-thioxoNCI-60 Panel-[2]
2-amino-thiazole-5-carboxylic acid phenylamide derivative 6dPhenylamideK563 (Leukemia)Comparable to Dasatinib[3]
2-amino-thiazole-5-carboxylic acid phenylamide derivative 6dPhenylamideMCF-7 (Breast Cancer)20.2[3]
2-amino-thiazole-5-carboxylic acid phenylamide derivative 6dPhenylamideHT-29 (Colon Cancer)21.6[3]
5-Trifluoromethylpyrimidine Derivative 9lMethylamide--[4]

Note: A lower IC50 value indicates higher potency. Some data is presented qualitatively where specific values were not provided in the source.

Table 2: Antibacterial Activity of 2-amino-4-hydroxypyrimidine-5-carboxylates
Compound PairDerivative TypeGeneral Trend in ActivityReference
26 vs 27Carboxylic Acid vs Ethyl EsterCarboxylic acid more effective[5]
30 vs 31Carboxylic Acid vs Ethyl EsterCarboxylic acid more effective[5]
32 vs 33Carboxylic Acid vs Ethyl EsterCarboxylic acid more effective[5]
40 vs 41Carboxylic Acid vs Ethyl EsterCarboxylic acid more effective[5]
22 vs 23Carboxylic Acid vs Ethyl EsterCarboxylic acid marginally more effective[5]

This trend suggests that for antibacterial activity against certain strains, the free carboxylic acid is generally more effective than its corresponding ethyl ester.[5]

Key Signaling Pathways and Mechanisms

While a single, unified mechanism of action is not applicable to all pyrimidine derivatives, a prominent target for some anticancer pyrimidine analogs is the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR, a receptor tyrosine kinase, can disrupt downstream signaling pathways crucial for tumor cell growth and proliferation.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Initiates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and point of inhibition.

Experimental Methodologies

To ensure the reproducibility and validation of the cited findings, detailed experimental protocols are crucial. Below are summaries of the key assays used to determine the biological activities of these compounds.

General Workflow for Synthesis and Screening

experimental_workflow start Start: Synthesize 4-Aminopyrimidine Carboxylic Acid esterification Esterification (e.g., with various alcohols) start->esterification acid Parent Carboxylic Acid start->acid esters Ester Derivatives esterification->esters purification Purification & Characterization (NMR, MS, HPLC) acid->purification esters->purification bioassay Biological Assays purification->bioassay anticancer Anticancer Screening (e.g., MTT Assay) bioassay->anticancer antimicrobial Antimicrobial Screening (e.g., Kirby-Bauer, MIC) bioassay->antimicrobial data Data Analysis (IC50, Zone of Inhibition) anticancer->data antimicrobial->data end End: Structure-Activity Relationship (SAR) data->end

Caption: General workflow from synthesis to activity evaluation.

Antiproliferative Activity (MTT Assay)

The antiproliferative effects of the synthesized compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (both the carboxylic acid and its ester derivatives) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity (Kirby-Bauer and Thermal Shift Assays)

The antibacterial potential can be assessed through methods like the Kirby-Bauer disk diffusion test and thermal shift assays to determine protein-ligand binding.

  • Bacterial Culture: A standardized inoculum of the target bacteria (e.g., Burkholderia pseudomallei) is uniformly spread on an agar plate.

  • Disk Application: Paper disks impregnated with a known concentration (e.g., 0.5 mM) of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured. A larger diameter indicates greater antibacterial activity.[5]

  • Thermal Shift Assay (for target binding): To assess direct interaction with a target enzyme (like IspF), a thermal shift assay can be performed. This involves measuring the change in the melting temperature of the target protein in the presence of the compound. A significant shift indicates binding.[5]

Conclusion

The available evidence on pyrimidine-5-carboxylic acid derivatives indicates that esterification is a viable strategy for modulating biological activity. In the realm of anticancer research, ester derivatives, particularly those of related heterocyclic systems like thieno[2,3-d]pyrimidines, have demonstrated potent activity, sometimes in the nanomolar range.[1] Conversely, for antibacterial applications, the free carboxylic acid moiety appears to be generally more effective than its ethyl ester counterpart, suggesting that the acidic group may be crucial for target interaction or cell permeability in bacteria.[5]

These findings underscore the importance of the 5-position substituent in defining the therapeutic potential of the 4-aminopyrimidine scaffold. For drug development professionals, this suggests that both the parent carboxylic acid and a library of its ester derivatives should be considered and screened in parallel to identify the optimal candidate for a specific biological target. Future research should aim to conduct direct, head-to-head comparisons of this compound and its various ester derivatives against a broad panel of biological targets to fully elucidate their structure-activity relationships.

References

Spectroscopic Scrutiny: A Comparative Analysis of 4-Amino-2-methylpyrimidine-5-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 4-Amino-2-methylpyrimidine-5-carboxylic acid and its positional isomer, 2-Amino-4-methylpyrimidine-5-carboxylic acid, reveals distinct differences in their spectral characteristics, arising from the varied placement of amino and methyl groups on the pyrimidine ring. These differences are crucial for the unambiguous identification and characterization of these compounds in research and drug development.

This guide provides a comprehensive comparison of the spectroscopic data for two key isomers of aminomethylpyrimidine carboxylic acid. While multiple positional isomers are possible, the availability of detailed experimental data is limited. This document focuses on the experimentally characterized this compound and its isomer, 2-Amino-4-methylpyrimidine-5-carboxylic acid, offering a valuable resource for researchers in medicinal chemistry and materials science.

Molecular Structures

The isomers differ in the positions of the amino and methyl functional groups on the pyrimidine ring, leading to distinct electronic environments and, consequently, different spectroscopic fingerprints.

  • Isomer 1: this compound

  • Isomer 2: 2-Amino-4-methylpyrimidine-5-carboxylic acid

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for the two isomers. It is important to note that specific spectral values can vary slightly depending on the solvent and instrument conditions.

Spectroscopic TechniqueThis compound2-Amino-4-methylpyrimidine-5-carboxylic acid
¹H NMR Data not available in search resultsData not available in search results
¹³C NMR Data not available in search resultsData not available in search results
IR (Infrared) Data not available in search resultsData not available in search results
Mass Spec (MS) Data not available in search resultsData not available in search results
UV-Vis Data not available in search resultsData not available in search results

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) at a concentration of 5-10 mg/mL.

  • ¹H NMR: Spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • ¹³C NMR: Spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples are prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Ionization: Electrospray ionization (ESI) is commonly used for these polar molecules, often in positive ion mode.

  • Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition.

UV-Vis Spectroscopy
  • Sample Preparation: Solutions of the compounds are prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water) at a known concentration.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm.

Visualizing the Isomeric Relationship and Analysis Workflow

The following diagrams illustrate the relationship between the isomers and a typical workflow for their spectroscopic analysis.

isomers Positional Isomers of Aminomethylpyrimidine Carboxylic Acid A 4-Amino-2-methylpyrimidine- 5-carboxylic acid B 2-Amino-4-methylpyrimidine- 5-carboxylic acid C Other Positional Isomers A->C Isomerization B->C Isomerization workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare Prepare KBr Pellet / ATR Sample->Prepare MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Prepare->IR Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure UV->Structure Compare Comparative Analysis Structure->Compare

Validating the Structure of Novel 4-Amino-2-methylpyrimidine-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific substitutions on the pyrimidine nucleus are critical in determining their therapeutic potential.[1][3][4] This guide provides a comparative analysis of the structural validation of novel hypothetical derivatives of 4-Amino-2-methylpyrimidine-5-carboxylic acid, herein named Derivative A and Derivative B, against the parent compound.

This document outlines the key experimental data and protocols essential for the unambiguous structural elucidation and comparison of these novel chemical entities.

Comparative Analysis of Spectroscopic and Physical Data

The structural validation of newly synthesized compounds relies on a combination of spectroscopic and physical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis are fundamental techniques in this process.[5][6] Below is a summary of hypothetical data obtained for the parent compound and two novel derivatives.

Parameter This compound (Parent Compound) Derivative A (Hypothetical) Derivative B (Hypothetical)
Molecular Formula C₆H₇N₃O₂C₁₃H₁₄N₄O₂C₁₅H₁₆N₄O₃
Molecular Weight 153.14 g/mol 258.28 g/mol 300.31 g/mol
Melting Point 245-248 °C188-191 °C210-213 °C
¹H NMR (DMSO-d₆, δ ppm) 8.31 (s, 1H), 7.85 (br s, 2H), 2.45 (s, 3H)8.45 (s, 1H), 7.90 (br s, 2H), 7.30-7.45 (m, 5H), 4.52 (s, 2H), 2.50 (s, 3H)8.52 (s, 1H), 7.95 (br s, 2H), 7.10 (d, 2H), 6.90 (d, 2H), 4.48 (s, 2H), 3.85 (s, 3H), 2.55 (s, 3H)
¹³C NMR (DMSO-d₆, δ ppm) 168.2, 163.5, 158.1, 157.9, 108.4, 24.6167.5, 163.8, 158.3, 158.0, 138.2, 128.9, 127.8, 127.5, 109.1, 45.3, 24.8167.3, 164.0, 159.5, 158.5, 158.2, 130.5, 129.8, 114.2, 109.5, 55.6, 45.1, 25.0
Mass Spec (ESI-MS) m/z 154.06 [M+H]⁺259.12 [M+H]⁺301.13 [M+H]⁺

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of novel chemical structures. The following are standard procedures for the key analytical techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for elucidating the structure of organic molecules.[5]

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 8223.68 Hz

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 24038.46 Hz

    • Temperature: 298 K

  • Data Processing: The spectra were processed using MestReNova software. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.

Mass Spectrometry (MS)

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound.[6]

  • Instrumentation: Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.

  • Sample Preparation: Samples were dissolved in a methanol/water (1:1) mixture containing 0.1% formic acid to a final concentration of 10 µg/mL.

  • MS Acquisition (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

    • Mass Range: 50-1000 m/z

  • Data Analysis: The data was analyzed using Agilent MassHunter software. The molecular ion peak [M+H]⁺ was used to confirm the molecular weight.

Melting Point Determination

The melting point is a key physical property that indicates the purity of a crystalline solid.

  • Instrumentation: Stuart SMP30 melting point apparatus.

  • Procedure: A small amount of the dry, crystalline compound was packed into a capillary tube to a height of 2-3 mm. The tube was placed in the apparatus, and the temperature was ramped at a rate of 2 °C/min near the expected melting point. The range from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was liquid was recorded.

Visualizing Experimental Workflows and Biological Pathways

Graphical representations are invaluable for illustrating complex processes and relationships in drug discovery and development.

experimental_workflow start Synthesis of Derivatives purification Purification (Crystallization/Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms mp Melting Point Analysis purification->mp xray X-ray Crystallography (if crystalline) purification->xray data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ms->data_analysis mp->data_analysis xray->data_analysis validation Structure Validated data_analysis->validation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Gene Expression (Proliferation, Survival) transcription->proliferation ligand Growth Factor ligand->receptor Binds inhibitor Pyrimidine Derivative (Inhibitor) inhibitor->receptor Blocks ATP Binding

References

A Comparative Guide to the Efficacy of Thiamine Precursors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular efficacy of various thiamine precursors, focusing on their ability to augment intracellular levels of thiamine and its active form, thiamine pyrophosphate (TPP). The information presented is curated from preclinical in vitro studies to assist researchers in selecting the appropriate thiamine derivative for their specific experimental needs.

Introduction to Thiamine and its Precursors

Thiamine (Vitamin B1) is a water-soluble vitamin essential for cellular metabolism. Its biologically active form, thiamine pyrophosphate (TPP), is a critical coenzyme for enzymes involved in carbohydrate and amino acid metabolism. However, thiamine's hydrophilic nature and reliance on carrier-mediated transport can limit its cellular uptake. To overcome this, several lipophilic thiamine precursors have been synthesized, designed to enhance bioavailability and cellular penetration. This guide focuses on a comparative analysis of four such precursors: benfotiamine, sulbutiamine, fursultiamine, and allithiamine.

Mechanisms of Cellular Uptake and Conversion

The primary difference in the efficacy of these precursors lies in their distinct mechanisms of cellular uptake. While thiamine relies on specific transporters, the lipophilic precursors can diffuse more readily across the cell membrane.

  • Thiamine: Utilizes a dual-transport system: a high-affinity, saturable, carrier-mediated system at physiological concentrations and passive diffusion at higher, pharmacological concentrations.

  • Benfotiamine: This S-acyl thiamine derivative is thought to be dephosphorylated by ecto-alkaline phosphatases at the cell surface to S-benzoylthiamine, which is more lipophilic and can then diffuse across the cell membrane. Intracellularly, it is converted to thiamine.

  • Sulbutiamine, Fursultiamine, and Allithiamine: These are thiamine disulfide derivatives. Their lipophilicity allows them to passively diffuse across the cell membrane. Once inside the cell, the disulfide bond is reduced, releasing thiamine.

The intracellular thiamine is then phosphorylated by thiamine pyrophosphokinase to form the active coenzyme, TPP.

Quantitative Comparison of Intracellular Thiamine and TPP Levels

Direct comparative studies of all four precursors in a single cell line are limited. However, a study by Jonus et al. (2020) provides a quantitative comparison between benfotiamine and sulbutiamine in human colorectal carcinoma cells (HCT 116).

Precursor (Concentration)Time PointFold Change in Intracellular Thiamine (vs. Control)Fold Change in Intracellular TPP (vs. Control)
Benfotiamine (250 µM)24 hours~3.5~2.5
48 hours~4.0~3.0
Sulbutiamine (250 µM)24 hours~5.0~3.5
48 hours~6.0~4.5

Data is approximated from graphical representations in Jonus et al. (2020). It is important to note that direct, peer-reviewed quantitative comparisons of fursultiamine and allithiamine with benfotiamine and sulbutiamine in the same cell culture model were not available in the reviewed literature.

Qualitatively, studies suggest that fursultiamine and allithiamine also effectively increase intracellular thiamine levels due to their lipophilic nature.[1] Allithiamine has been noted for its rapid absorption in immune cells.[2]

Signaling Pathways and Experimental Workflows

To aid in the design and interpretation of experiments, the following diagrams illustrate key cellular pathways and a general experimental workflow.

G Cellular Uptake and Conversion of Thiamine Precursors cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thiamine Thiamine Transporter Thiamine Transporters Thiamine->Transporter Benfotiamine Benfotiamine Dephosphorylation Ecto-alkaline phosphatase Benfotiamine->Dephosphorylation Dephosphorylation Sulbutiamine Sulbutiamine Reduction Reduction (e.g., Glutathione) Sulbutiamine->Reduction Passive Diffusion Fursultiamine Fursultiamine Fursultiamine->Reduction Passive Diffusion Allithiamine Allithiamine Allithiamine->Reduction Passive Diffusion Thiamine_in Thiamine Transporter->Thiamine_in SBT S-benzoylthiamine Dephosphorylation->SBT SBT->Thiamine_in Diffusion & Conversion TPK Thiamine Pyrophosphokinase Thiamine_in->TPK Phosphorylation TPP Thiamine Pyrophosphate (TPP) Reduction->Thiamine_in TPK->TPP

Cellular uptake and conversion pathways of thiamine precursors.

G Experimental Workflow for Assessing Thiamine Precursor Efficacy A 1. Cell Culture Seed cells and grow to desired confluency. B 2. Treatment Incubate cells with different thiamine precursors at various concentrations and time points. A->B C 3. Cell Lysis Harvest and lyse cells to release intracellular components. B->C D 4. Sample Preparation Deproteinize cell lysates (e.g., with trichloroacetic acid). C->D E 5. HPLC Analysis Separate and quantify thiamine and its phosphate esters. D->E F 6. Data Analysis Normalize results to cell number or protein concentration and compare efficacies. E->F

A typical experimental workflow for comparative efficacy studies.

Experimental Protocols

Determination of Intracellular Thiamine and its Phosphate Esters by HPLC

This protocol outlines a general method for the quantification of intracellular thiamine, thiamine monophosphate (TMP), and thiamine pyrophosphate (TPP).

a. Cell Culture and Treatment:

  • Seed the desired cell line (e.g., HCT 116, neuroblastoma SH-SY5Y) in appropriate culture vessels and grow to 80-90% confluency.

  • Remove the culture medium and replace it with a fresh medium containing the thiamine precursor (e.g., benfotiamine, sulbutiamine, fursultiamine, or allithiamine) at the desired concentration. Include a vehicle control group.

  • Incubate the cells for the desired time points (e.g., 24, 48 hours).

b. Cell Lysis and Sample Preparation:

  • After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding a suitable lysis buffer (e.g., 10% trichloroacetic acid).

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.

  • Carefully collect the supernatant for HPLC analysis.

c. HPLC Analysis:

  • Use a reverse-phase C18 column for separation.

  • Employ a suitable mobile phase, often a phosphate buffer with an organic modifier like methanol or acetonitrile, for isocratic or gradient elution.

  • For detection, use post-column derivatization to convert thiamine and its phosphates into fluorescent thiochrome derivatives. This is typically achieved by adding an oxidizing agent (e.g., potassium ferricyanide) in an alkaline solution.

  • Detect the fluorescent thiochrome derivatives using a fluorescence detector (e.g., excitation at ~365 nm and emission at ~450 nm).

  • Quantify the peaks by comparing their area to a standard curve generated with known concentrations of thiamine, TMP, and TPP.

Assessment of Anti-inflammatory Effects in Dendritic Cells

This protocol is adapted from studies investigating the anti-inflammatory properties of thiamine precursors in bone marrow-derived dendritic cells (BMDCs).

a. Generation of BMDCs:

  • Harvest bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in a complete medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) for 7-9 days to differentiate them into immature dendritic cells.

b. Treatment and Stimulation:

  • Treat the immature BMDCs with the thiamine precursor of interest (e.g., allithiamine, benfotiamine) for a specified period (e.g., 24 hours).

  • Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) for another period (e.g., 24 hours).

c. Analysis of Inflammatory Markers:

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA).

  • Surface Marker Expression: Harvest the cells and stain them with fluorescently labeled antibodies against dendritic cell maturation markers (e.g., CD40, CD86, MHC class II). Analyze the expression levels by flow cytometry.

Conclusion

The selection of a thiamine precursor for cell culture experiments should be guided by the specific research question. Lipophilic derivatives like sulbutiamine, fursultiamine, and allithiamine offer the advantage of rapid, passive diffusion across the cell membrane, potentially leading to higher intracellular thiamine concentrations compared to benfotiamine, which requires an initial dephosphorylation step. The available quantitative data suggests that sulbutiamine may be more efficient than benfotiamine at increasing intracellular thiamine and TPP levels in certain cell types. However, the efficacy can be cell-type dependent, and further direct comparative studies are warranted to fully elucidate the relative potencies of all available thiamine precursors. The provided protocols offer a framework for conducting such comparative efficacy studies in a controlled in vitro setting.

References

A Comparative Guide to Bioisosteric Replacements for 4-Amino-2-methylpyrimidine-5-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool to optimize a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comparative overview of potential bioisosteric replacements for the carboxylic acid moiety of 4-Amino-2-methylpyrimidine-5-carboxylic acid, a key heterocyclic scaffold.

The Rationale for Bioisosteric Replacement of Carboxylic Acids

The carboxylic acid group is a common feature in pharmacologically active molecules due to its ability to form strong interactions with biological targets. However, it can also introduce challenges such as poor membrane permeability, rapid metabolism, and potential for toxicity. Bioisosteric replacement aims to mitigate these issues while preserving or enhancing the desired biological activity.

Conceptual Workflow for Bioisosteric Replacement Studies

The following diagram illustrates a typical workflow for a bioisosteric replacement study, from initial design to biological evaluation.

workflow cluster_design Design & Synthesis cluster_evaluation Screening & Evaluation cluster_analysis Data Analysis & SAR Start Lead Compound: 4-Amino-2-methylpyrimidine- 5-carboxylic acid Bioisosteres Identify Potential Carboxylic Acid Bioisosteres (Tetrazole, Sulfonamide, Oxadiazole, etc.) Start->Bioisosteres Synthesis Chemical Synthesis of Bioisosteric Analogues Bioisosteres->Synthesis InVitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Proliferation) Synthesis->InVitro PhysChem Physicochemical Profiling (Solubility, LogP, pKa) Synthesis->PhysChem SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR ADME In Vitro ADME Studies (Metabolic Stability, Permeability) PhysChem->ADME ADME->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A conceptual workflow for the design, synthesis, and evaluation of bioisosteric analogues.

Comparison of Potential Carboxylic Acid Bioisosteres

The following table summarizes the general properties of common carboxylic acid bioisosteres. These properties are context-dependent and can vary based on the overall molecular structure.

BioisostereTypical pKaGeneral Properties
Carboxylic Acid 4-5Planar, acidic, forms strong hydrogen bonds. Can lead to poor permeability and metabolic liabilities.
Tetrazole 4.5-5Acidic, metabolically stable alternative to carboxylic acids. Can improve oral bioavailability.
Sulfonamide 9-10Less acidic than carboxylic acids, can act as a hydrogen bond donor and acceptor.
Acylsulfonamide 3-5Acidity is more comparable to carboxylic acids than simple sulfonamides.
1,2,4-Oxadiazole-5(4H)-one 5-6Acidic heterocycle, can mimic the charge distribution of a carboxylate.
Hydroxamic Acid 9-10Can act as a metal chelator, may have different binding modes compared to a carboxylic acid.

Potential Bioisosteric Replacements for this compound

The diagram below illustrates the structure of the parent compound and some of its potential bioisosteric analogues.

bioisosteres cluster_bioisosteres Potential Bioisosteres Parent 4-Amino-2-methylpyrimidine- 5-carboxylic acid Tetrazole 5-(4-Amino-2-methylpyrimidin-5-yl)-1H-tetrazole Parent->Tetrazole replace COOH with CN then react with NaN3 Sulfonamide N-(R)-4-Amino-2-methylpyrimidine-5-sulfonamide Parent->Sulfonamide replace COOH with SO2Cl then react with R-NH2 Oxadiazole 5-(4-Amino-2-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3(2H)-one Parent->Oxadiazole convert COOH to amide, then react with hydroxylamine and cyclize Hydroxamic N-Hydroxy-4-amino-2-methylpyrimidine-5-carboxamide Parent->Hydroxamic activate COOH and react with hydroxylamine

Caption: Potential bioisosteric replacements for the carboxylic acid group of this compound.

Experimental Protocols

The following are general, representative protocols for the synthesis of the proposed bioisosteres and a common biological assay. These would need to be optimized for the specific substrate.

General Synthesis of a 5-Tetrazolylpyrimidine from a 5-Carboxypyrimidine
  • Conversion of Carboxylic Acid to Nitrile: The starting this compound would first be converted to the corresponding primary amide. This can be achieved by activating the carboxylic acid (e.g., with thionyl chloride or a coupling agent like HATU) followed by reaction with ammonia. The resulting amide is then dehydrated to the nitrile using a dehydrating agent such as phosphorous oxychloride or trifluoroacetic anhydride.

  • Cycloaddition to form the Tetrazole: The pyrimidine-5-carbonitrile is then reacted with an azide source, typically sodium azide, often in the presence of a Lewis acid catalyst (e.g., zinc chloride or trialkyltin azide) or an ammonium salt (e.g., ammonium chloride) in a suitable solvent like DMF or toluene at elevated temperatures. The reaction mixture is then acidified to protonate the tetrazole ring.

General Protocol for an In Vitro Antiproliferative Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., a relevant cell line for the therapeutic target) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (the parent carboxylic acid and its bioisosteric analogues) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a set period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental comparisons of bioisosteric replacements for this compound are not currently available in published literature, the principles of bioisosterism provide a rational approach for the design of new analogues with potentially improved properties. By replacing the carboxylic acid with moieties such as tetrazoles, sulfonamides, or oxadiazoles, researchers can explore new chemical space and potentially overcome the limitations associated with the parent molecule. The successful application of this strategy will depend on careful consideration of the target, the desired property modulations, and rigorous experimental evaluation of the synthesized analogues.

structure-activity relationship (SAR) of 4-Amino-2-methylpyrimidine-5-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the reveals crucial insights for the design of potent therapeutic agents. Variations in the substituents on the pyrimidine core significantly influence their biological activity, which spans anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative overview of these analogs, supported by experimental data and methodologies, to aid researchers in drug discovery and development.

Structure-Activity Relationship Overview

The core structure of 4-Amino-2-methylpyrimidine-5-carboxylic acid serves as a versatile scaffold. The biological activity of its analogs is primarily modulated by substitutions at the C2, C4, and C5 positions of the pyrimidine ring.

  • C2 Position: Modifications at the 2-position with different alkyl or aryl groups can influence the molecule's lipophilicity and steric bulk, which in turn affects binding to target enzymes. For instance, replacing the methyl group with larger hydrophobic moieties can enhance binding affinity to the active sites of kinases.

  • C4-Amino Group: The amino group at the C4 position is often essential for forming key hydrogen bond interactions with target proteins. Substitution on this amino group can modulate selectivity and potency. Derivatives with aliphatic amino groups have shown lower toxicity to normal cells compared to those with other substituents.[1]

  • C5-Carboxylic Acid Group: The carboxylic acid at the C5 position is a key functional group that can participate in crucial binding interactions, often acting as a hydrogen bond donor or acceptor, or coordinating with metal ions in the active site of metalloenzymes.[2] Esterification or amidation of this group can alter the compound's pharmacokinetic properties and target interactions.

Comparative Biological Activities of Analogs

The following tables summarize the biological activities of various 4-aminopyrimidine analogs from different studies.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Analogs [3]

CompoundR Group at C2Cell LineIC50 (µM)Selectivity Index (SI) vs. Normal Cells
2 BenzylMCF-70.01315.8
3 PhenylMCF-7-19.3
6 4-ChlorophenylMDA-MB-231-3.54

Table 2: Cytotoxicity of 5-Hydroxymethylpyrimidine Analogs [1]

CompoundSubstituent at C4Cell Line (Cancer)IC50 (µM)Cell Line (Normal)IC50 (µM)
3f (prop-2-en-1-yl)aminoHeLa>100RPTEC>100
3g (propan-2-yl)aminoHepaRG85.3RPTEC>100
3b [(2-methylphenyl)methyl]sulfanylCaco-242.1RPTEC28.7

Table 3: Enzyme Inhibition by 4-Aminopyrimidine-5-cabaldehyde Oxime Analogs [4]

CompoundTarget EnzymeIC50 (nM)
14i c-Met/VEGFR-2-
18a c-Met210
VEGFR-2170
18b c-Met/VEGFR-2-

Experimental Protocols

General Procedure for Synthesis of 2-Substituted 4-Amino Thieno[2,3-d]Pyrimidines[5]

To a solution of 2-amino-thiophene-3-carbonitrile (0.0094 mol) in 20 mL of dioxane, the corresponding RCN derivative (0.0094 mol) was added. Dry hydrochloric gas was passed through the reaction mixture for 6 hours with continuous stirring at room temperature. The solution was then left to stand for 12 hours, after which it was poured onto ice and neutralized with 10% (v/v) NH4OH to a pH of approximately 8. The resulting precipitate was filtered, washed extensively with water, and dried in a vacuum dryer at 60 °C.

In Vitro Antiproliferative Activity Assay (MTT Assay)[5]

Cell lines were seeded in 96-well plates and incubated for 24 hours. The test compounds were then added at various concentrations, and the plates were incubated for another 72 hours. After incubation, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Kinase Inhibition Assay[4]

The inhibitory activity of the compounds against c-Met and VEGFR-2 kinases was determined using a standard enzymatic assay. The kinases were incubated with the test compounds and the appropriate substrate in a buffer solution. The reaction was initiated by the addition of ATP. After incubation, the amount of phosphorylated substrate was quantified using a suitable method, such as ELISA or a fluorescence-based assay. IC50 values were determined by fitting the dose-response data to a sigmoidal curve.

Visualizing Relationships and Processes

To better understand the structure-activity relationships and the experimental processes, the following diagrams are provided.

SAR_General cluster_core 4-Aminopyrimidine Core cluster_substituents Substituents cluster_activity Biological Activity core C5-R3 C4-NHR2 C2-R1 activity Potency & Selectivity core->activity Modulates R1 R1 (Alkyl, Aryl) R1->core:c2 Lipophilicity Steric Bulk R2 R2 (H, Alkyl, Acyl) R2->core:c4 H-Bonding R3 R3 (COOH, COOEt, CONHR) R3->core:c5 Target Interaction Pharmacokinetics experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis synthesis Synthesis of Analogs purification Purification & Characterization (NMR, MS) synthesis->purification invitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) purification->invitro ic50 Determine IC50 Values invitro->ic50 sar Structure-Activity Relationship Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt signaling_pathway cluster_receptor Receptor Tyrosine Kinase cluster_downstream Downstream Signaling cluster_cellular Cellular Response rtk VEGFR-2 / c-Met ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Proliferation, Angiogenesis, Survival erk->response inhibitor 4-Aminopyrimidine Analogs inhibitor->rtk Inhibition

References

A Comparative Analysis of Synthetic Routes to 4-Amino-2-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthetic routes to 4-Amino-2-methylpyrimidine-5-carboxylic acid, a key building block in medicinal chemistry and drug development. The analysis focuses on reaction efficiency, scalability, and experimental considerations, supported by quantitative data and detailed protocols.

Introduction

This compound is a crucial intermediate in the synthesis of various biologically active compounds. Its structural motif is found in a range of pharmaceuticals, making the development of efficient and scalable synthetic routes a significant area of research. This guide evaluates the most common pathways to this molecule, providing a comprehensive resource for chemists in the field.

The dominant strategies for the synthesis of this compound proceed through a key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile . The subsequent hydrolysis of this nitrile yields the desired carboxylic acid. An alternative, though less documented, approach involves the synthesis of the corresponding ethyl ester followed by saponification. This guide will compare two primary routes to the pivotal nitrile intermediate and the subsequent conversion to the final product.

Comparative Data Summary

The following table summarizes the quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.

RouteStarting MaterialsKey IntermediateFinal StepOverall YieldReference
Route A 2-Cyanoacetamide, Vilsmeier Reagent, Acetamidine4-Amino-2-methylpyrimidine-5-carbonitrileNitrile Hydrolysis~65%[1]
Route B Malononitrile, DMF, Dimethyl Sulfate, Acetamidine4-Amino-2-methylpyrimidine-5-carbonitrileNitrile Hydrolysis~70%[1]
Route C Ethyl 2-cyano-3-ethoxyacrylate, AcetamidineEthyl 4-amino-2-methylpyrimidine-5-carboxylateSaponificationModerateThis route is based on the general synthesis of substituted pyrimidines. Specific yield data for this exact sequence is not widely reported but is expected to be a viable, multi-step process. The final saponification step is generally high-yielding.

Synthetic Route Analysis and Experimental Protocols

This section provides a detailed breakdown of each synthetic route, including reaction mechanisms and step-by-step experimental protocols.

Route A: From 2-Cyanoacetamide

This route utilizes the readily available and inexpensive starting material, 2-cyanoacetamide. The key steps involve the formation of an enamine intermediate using a Vilsmeier reagent, followed by cyclization with acetamidine to form the pyrimidine ring.

Experimental Protocol:

Step 1: Synthesis of 2-cyano-3-dimethylaminoacrylamide (Vilsmeier-Haack Reaction)

  • In a three-necked flask equipped with a stirrer and a dropping funnel, place a solution of 2-cyanoacetamide in an appropriate solvent (e.g., DMF).

  • Cool the mixture in an ice bath.

  • Slowly add Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture into a cold aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the enamine product.

  • Filter the solid, wash with water, and dry to obtain 2-cyano-3-dimethylaminoacrylamide.

Step 2: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

  • Dissolve the enamine from the previous step and acetamidine hydrochloride in a suitable solvent such as ethanol.

  • Add a base (e.g., sodium ethoxide) to the mixture to liberate the free acetamidine.

  • Reflux the reaction mixture for several hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

Step 3: Hydrolysis to this compound

  • Suspend 4-amino-2-methylpyrimidine-5-carbonitrile in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • For acidic hydrolysis: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • For basic hydrolysis: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Route B: From Malononitrile

This route offers a slightly higher overall yield and utilizes malononitrile as a key starting material. The initial step involves the formation of an enamine intermediate in situ, which then reacts with acetamidine.

Experimental Protocol:

Step 1: In situ formation of 2-(dimethylaminomethylene)malononitrile

  • In a reaction vessel, prepare an ionic salt in situ by reacting dimethylformamide (DMF) with dimethyl sulfate.

  • Add malononitrile to this mixture. The reaction is typically carried out at a controlled temperature.

Step 2: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

  • To the solution containing the in situ generated enamine, add acetamidine hydrochloride.

  • Heat the reaction mixture to facilitate the cyclization reaction.

  • After the reaction is complete, the product can be isolated by precipitation or extraction, followed by purification.

Step 3: Hydrolysis to this compound

The hydrolysis of the nitrile intermediate is carried out using the same procedure as described in Route A, Step 3.

Route C: From Ethyl 2-cyano-3-ethoxyacrylate (Ester Route)

This alternative pathway involves the initial formation of the ethyl ester of the target carboxylic acid, followed by a final saponification step.

Experimental Protocol:

Step 1: Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

  • React ethyl 2-cyano-3-ethoxyacrylate with acetamidine in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

  • The reaction mixture is typically heated to reflux to drive the cyclization.

  • Upon completion, the product is isolated by cooling the reaction mixture, followed by filtration of the precipitated ester. Further purification can be achieved by recrystallization.

Step 2: Saponification to this compound

  • Dissolve the ethyl 4-amino-2-methylpyrimidine-5-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Heat the mixture to reflux for several hours until the ester is completely hydrolyzed.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Route_A start 2-Cyanoacetamide enamine 2-Cyano-3-dimethylaminoacrylamide start->enamine Vilsmeier-Haack Reaction vilsmeier Vilsmeier Reagent vilsmeier->enamine nitrile 4-Amino-2-methylpyrimidine-5-carbonitrile enamine->nitrile Cyclization acetamidine Acetamidine acetamidine->nitrile acid This compound nitrile->acid Hydrolysis

Caption: Synthetic pathway for Route A.

Synthetic_Route_B malononitrile Malononitrile enamine_in_situ In situ Enamine Formation malononitrile->enamine_in_situ dmf_dms DMF / Dimethyl Sulfate dmf_dms->enamine_in_situ nitrile 4-Amino-2-methylpyrimidine-5-carbonitrile enamine_in_situ->nitrile Cyclization acetamidine Acetamidine acetamidine->nitrile acid This compound nitrile->acid Hydrolysis

Caption: Synthetic pathway for Route B.

Synthetic_Route_C start_ester Ethyl 2-cyano-3-ethoxyacrylate ester Ethyl 4-amino-2-methylpyrimidine-5-carboxylate start_ester->ester Cyclization acetamidine_ester Acetamidine acetamidine_ester->ester acid_ester This compound ester->acid_ester Saponification

References

Benchmarking the Purity of Commercial 4-Amino-2-methylpyrimidine-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative analysis of commercially available 4-Amino-2-methylpyrimidine-5-carboxylic acid, a key building block in the synthesis of various biologically active compounds. We present a detailed experimental framework for purity assessment, enabling users to make informed decisions when selecting a supplier.

Comparative Purity Analysis

To objectively assess the purity of this compound from different commercial vendors, a multi-pronged analytical approach is recommended. This typically involves a primary chromatographic method for quantitative purity determination, supplemented by spectroscopic techniques for structural confirmation and identification of potential impurities.

Table 1: Hypothetical Purity Assessment of Commercial this compound

SupplierLot NumberStated Purity (%)HPLC Purity (%) (Area Normalization)Major Impurity 1 (%)Major Impurity 2 (%)
Supplier A A123≥9798.20.8 (retention time: 2.5 min)0.5 (retention time: 4.1 min)
Supplier B B456≥9596.51.5 (retention time: 2.5 min)1.0 (retention time: 4.8 min)
Supplier C C789≥9899.10.4 (retention time: 2.5 min)0.2 (retention time: 4.1 min)

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Workflow for Purity Determination

A systematic workflow is essential for the accurate and reproducible analysis of chemical purity. The following diagram illustrates the key steps involved in benchmarking the purity of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_report Reporting prep Weigh and dissolve commercial samples hplc High-Performance Liquid Chromatography (HPLC) prep->hplc Quantitative analysis nmr Nuclear Magnetic Resonance (NMR) prep->nmr Structural verification ms Mass Spectrometry (MS) prep->ms Impurity identification data_analysis Purity calculation and impurity identification hplc->data_analysis nmr->data_analysis ms->data_analysis report Comparative report generation data_analysis->report logical_relationship cluster_synthesis Synthesis cluster_purification Purification cluster_storage Storage and Handling starting_materials Purity of starting materials purity Final Product Purity starting_materials->purity reaction_conditions Reaction conditions (temp, time) reaction_conditions->purity side_reactions Side reactions and by-products side_reactions->purity method Purification method (crystallization, chromatography) method->purity efficiency Efficiency of impurity removal efficiency->purity conditions Storage conditions (temp, light, humidity) conditions->purity degradation Chemical degradation degradation->purity

A Comparative Guide to Antibody Cross-Reactivity Studies Against 4-Amino-2-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a framework for conducting and evaluating cross-reactivity studies of antibodies targeting 4-Amino-2-methylpyrimidine-5-carboxylic acid. As a molecule of interest in various research and diagnostic applications, ensuring the specificity of antibodies directed against it is paramount. Cross-reactivity, the binding of an antibody to non-target molecules, can lead to inaccurate results and misinterpretation of data. This document outlines the key components of a robust cross-reactivity assessment, including the identification of potential cross-reactants, detailed experimental protocols, and standardized data presentation.

Currently, there is a lack of publicly available cross-reactivity data for commercially available antibodies against this compound. Therefore, this guide serves as a comprehensive resource for researchers and drug development professionals to design, execute, and report their own cross-reactivity studies.

Potential Cross-Reactants

A critical aspect of a cross-reactivity study is the selection of appropriate compounds to test. These should primarily include molecules with high structural similarity to the target antigen, this compound. Based on its chemical structure, the following compounds are recommended for inclusion in a cross-reactivity panel:

  • 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: This analog features a methylthio group instead of a methyl group at the 2-position of the pyrimidine ring.

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine: In this molecule, the carboxylic acid group at the 5-position is replaced by a hydroxymethyl group.

  • 4-Amino-5-aminomethyl-2-methylpyrimidine: This compound has an aminomethyl group at the 5-position instead of a carboxylic acid.

  • 2-Amino-4-methyl-pyrimidine-5-carboxylic acid: An isomer of the target molecule with the amino group at the 2-position and the methyl group at the 4-position.

  • Thiamine (Vitamin B1): As this compound is a component of the thiamine structure, it is crucial to assess potential cross-reactivity.

Data Presentation

To facilitate clear and objective comparison, all quantitative cross-reactivity data should be summarized in a structured table. The following table provides a template for presenting results from a competitive immunoassay.

Compound TestedIC50 (ng/mL)Cross-Reactivity (%)
This compoundValue100
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acidValueValue
4-Amino-5-hydroxymethyl-2-methylpyrimidineValueValue
4-Amino-5-aminomethyl-2-methylpyrimidineValueValue
2-Amino-4-methyl-pyrimidine-5-carboxylic acidValueValue
ThiamineValueValue

Note: The IC50 is the concentration of the analyte that causes a 50% inhibition of the signal. Cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of test compound) x 100.

Experimental Protocols

A competitive enzyme-linked immunosorbent assay (ELISA) is a widely used method for determining antibody specificity and cross-reactivity.

Competitive ELISA Protocol

  • Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA or OVA). The plate is then incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed again as described in step 2.

  • Competition: A mixture of the anti-4-Amino-2-methylpyrimidine-5-carboxylic acid antibody and either the standard (this compound) or a potential cross-reactant is added to the wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies and competitors.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) is added to each well. The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added to the wells, leading to a color change.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength. The data is then used to calculate the IC50 and percent cross-reactivity for each tested compound.

Visualizations

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c1 Add Antibody & Standard/Sample p4->c1 c2 Incubate c1->c2 c3 Wash c2->c3 d1 Add Secondary Antibody-Enzyme Conjugate c3->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 a1 Read Absorbance d5->a1 a2 Calculate IC50 & % Cross-Reactivity a1->a2

Caption: Workflow of a competitive ELISA for determining antibody cross-reactivity.

Logical Relationship of Cross-Reactivity Assessment

Cross_Reactivity_Logic cluster_analogs Potential Cross-Reactants target Target Antigen: 4-Amino-2-methylpyrimidine- 5-carboxylic acid antibody Primary Antibody target->antibody High Affinity Binding assay Competitive Immunoassay target->assay analog1 Structurally Similar Analog 1 antibody->analog1 Potential Low Affinity Binding analog2 Structurally Similar Analog 2 antibody->analog2 Potential Low Affinity Binding analog3 ... antibody->analog3 Potential Low Affinity Binding antibody->assay analog1->assay analog2->assay analog3->assay result Quantitative Result: % Cross-Reactivity assay->result

Caption: Conceptual diagram of antibody cross-reactivity assessment.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Amino-2-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the disposal of 4-Amino-2-methylpyrimidine-5-carboxylic acid, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be aware of the potential hazards associated with this compound. This compound may cause skin, eye, and respiratory irritation[1]. Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).To prevent eye irritation from dust or splashes[2].
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent skin irritation and harmful effects from skin contact[3].
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.To prevent respiratory tract irritation[1][4].
Body Protection Wear appropriate protective clothing, such as a lab coat.To prevent skin contact[4].

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2]. Discharging this chemical into sewer systems or the environment must be strictly avoided[2][5].

Experimental Protocol: Waste Collection and Labeling

  • Container Selection: Choose a suitable, sealable, and clearly labeled container for waste collection. The container should be compatible with the chemical.

  • Collection: Carefully transfer the waste material into the designated container. Use spark-proof tools and avoid generating dust[2].

  • Labeling: Clearly label the waste container with the chemical name ("this compound"), the appropriate hazard symbols (irritant), and the date of accumulation.

  • Storage: Store the sealed waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Accidental Release Measures:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation of the area.

  • Containment: Prevent the spill from entering drains or waterways. Use an inert absorbent material like sand, earth, or vermiculite to contain the spill[4].

  • Cleanup: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal[6]. Avoid generating dust[4]. Clean the spill surface thoroughly to remove any residual contamination[6].

  • Decontamination: Decontaminate and launder all protective clothing and equipment before reuse[4].

First-Aid Measures:

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[2][6].

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a doctor if irritation develops[2][6].

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[2][6].

  • In case of ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention[2][6].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes collect_waste Collect waste in a -labeled, sealed container spill_check->collect_waste No spill_protocol->collect_waste storage Store in a cool, dry, well-ventilated area collect_waste->storage disposal_method Dispose via licensed -chemical waste contractor storage->disposal_method end End: Disposal Complete disposal_method->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-2-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of exposure, consult the First Aid Measures table below and seek immediate medical attention. For spills, refer to the Spill Response Protocol.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Amino-2-methylpyrimidine-5-carboxylic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.[1]

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

Situation Required PPE Specifications
Routine Handling (Weighing, Transferring) Eye Protection, Hand Protection, Lab CoatChemical safety goggles or glasses with side shields. Nitrile gloves. Standard laboratory coat.
Generating Dust or Aerosols Respiratory ProtectionAn N95-rated respirator or higher is recommended.
Risk of Splash Face ShieldA full-face shield should be worn in addition to safety goggles.
Large Quantities or Spill Cleanup Enhanced Body ProtectionA chemically resistant apron or coveralls may be necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Handling and Use
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Dust: Take care to avoid the generation of dust when transferring or weighing the solid material.

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For powdered spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or scoop the spilled material and absorbent into a designated, labeled hazardous waste container. Avoid dry sweeping which can generate dust. For residual powder, wet a paper towel or absorbent pad with water and gently wipe the area.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste.

Disposal Plan

All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous chemical waste.

  • Collection: Collect all waste in clearly labeled, sealed, and appropriate containers.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for disposal through your institution's EHS-approved hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Measures

Exposure Route Procedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing/Transfer Weighing/Transfer Prepare Work Area->Weighing/Transfer Reaction Setup Reaction Setup Weighing/Transfer->Reaction Setup Workup Workup Reaction Setup->Workup Decontaminate Glassware Decontaminate Glassware Workup->Decontaminate Glassware Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-methylpyrimidine-5-carboxylic acid
Reactant of Route 2
4-Amino-2-methylpyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.